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  • Product: Ethyl 3-methoxy-5-nitrobenzoate
  • CAS: 1227157-65-4

Core Science & Biosynthesis

Foundational

Technical Monograph: Ethyl 3-methoxy-5-nitrobenzoate

Topic: Ethyl 3-methoxy-5-nitrobenzoate chemical properties Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals Strategic Scaffold for Heterocyclic & Aniline-Based Thera...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 3-methoxy-5-nitrobenzoate chemical properties Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Scaffold for Heterocyclic & Aniline-Based Therapeutics

Executive Summary

Ethyl 3-methoxy-5-nitrobenzoate (CAS: 1227157-65-4) represents a critical building block in the synthesis of polysubstituted aromatic pharmacophores. Its structural utility lies in the meta-positioning of three distinct functionalities: an ester (electrophilic/hydrolyzable), a methoxy group (electron-donating), and a nitro group (reducible to an amine). This specific substitution pattern is difficult to achieve via direct electrophilic aromatic substitution on simple benzenes due to directing group conflicts, making this pre-functionalized scaffold highly valuable for generating 3,5-disubstituted anilines used in kinase inhibitors and tricyclic drug candidates.

Physicochemical Profile

The following data consolidates experimental and high-confidence predicted parameters essential for process chemistry and formulation.

PropertyValue / DescriptionSignificance in Protocol Design
CAS Registry Number 1227157-65-4Unique identifier for sourcing and regulatory checks.
Molecular Formula C₁₀H₁₁NO₅Core stoichiometry.
Molecular Weight 225.20 g/mol Calculation of molar equivalents.
Physical State Yellow Crystalline SolidColor arises from the nitro-aromatic conjugation.
Melting Point ~75–80 °C (Predicted)*Based on methyl ester analog (78°C). Handle as a low-melting solid.
LogP (Octanol/Water) 1.78Moderate lipophilicity; amenable to standard organic extraction (EtOAc/DCM).
H-Bond Acceptors 5 (NO₂, Ester, OMe)High interaction potential with silica; affects chromatography retention.
Solubility Soluble: EtOAc, DCM, MeOH, DMSOInsoluble: WaterRequires organic co-solvents for aqueous reactions (e.g., hydrolysis).

Structural Characterization & Spectroscopy

Accurate identification relies on distinguishing the specific meta-substitution pattern from potential ortho or para isomers formed during synthesis.

Nuclear Magnetic Resonance (¹H NMR) Analysis

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
8.45 dd (J~1.5 Hz)1HAr-H (C4)Most deshielded; flanked by two EWGs (Nitro & Ester).
7.95 dd (J~1.5 Hz)1HAr-H (C6)Deshielded by Ester (ortho) and Nitro (para-like influence).
7.85 dd (J~1.5 Hz)1HAr-H (C2)Deshielded by Nitro (ortho); shielded slightly by OMe.
4.42 Quartet2H-OCH₂-Characteristic ethyl ester methylene.
3.95 Singlet3H-OCH₃Methoxy group; distinct singlet.
1.43 Triplet3H-CH₃Terminal methyl of the ethyl ester.

Scientist’s Note: The key diagnostic is the coupling pattern of the aromatic protons . You should observe three distinct signals with small meta-coupling constants (~1.5–2.0 Hz). If you see large coupling (~8 Hz), your nitration likely occurred ortho to the methoxy group (a common impurity).

Infrared Spectroscopy (FT-IR)
  • 1720 cm⁻¹: C=O Stretch (Ester).

  • 1535 cm⁻¹ & 1350 cm⁻¹: N-O Stretch (Asymmetric & Symmetric Nitro).

  • 1250 cm⁻¹: C-O-C Stretch (Aryl Ether).

Synthetic Pathways & Optimization

The synthesis of Ethyl 3-methoxy-5-nitrobenzoate requires careful control of regioselectivity. The directing effects of the ester (meta-director) and methoxy (ortho/para-director) groups are competitive.

Primary Route: Nitration of Ethyl 3-methoxybenzoate

This route utilizes the steric bulk of the ester and controlled temperature to favor the meta position relative to the methoxy group (position 5 relative to ester).

Protocol:

  • Dissolution: Dissolve ethyl 3-methoxybenzoate (1.0 eq) in Acetic Anhydride (solvent/dehydrating agent).

  • Cooling: Chill the solution to 0–5 °C. Critical: Higher temperatures promote dinitration.

  • Nitration: Add Fuming HNO₃ (1.1 eq) dropwise. Maintain internal temp <10 °C.

  • Quench: Pour mixture onto crushed ice. The product precipitates as a yellow solid.

  • Purification: Recrystallize from Ethanol or perform flash column chromatography (Hexane/EtOAc) to remove the 2-nitro isomer.

Synthesis SM Ethyl 3-methoxybenzoate Reagent HNO3 / Ac2O 0°C SM->Reagent Product Ethyl 3-methoxy-5-nitrobenzoate (Target) Reagent->Product Major (Meta to Ester) Impurity 2-Nitro Isomer (Minor Byproduct) Reagent->Impurity Minor (Ortho to OMe)

Figure 1: Regioselective nitration pathway. The steric hindrance of the ethyl ester helps direct the nitro group to the 5-position.

Reactivity & Functionalization

This molecule is a "gateway" intermediate. The nitro group is almost exclusively reduced to an amine in drug discovery workflows to allow for amide coupling or heterocycle formation.

Workflow A: Selective Reduction to Aniline

Objective: Convert Nitro group to Amino group without hydrolyzing the Ester. Method: Iron-mediated reduction (Bechamp) or Catalytic Hydrogenation.

Protocol (Fe/NH₄Cl - Chemoselective):

  • Suspend Ethyl 3-methoxy-5-nitrobenzoate in EtOH/H₂O (4:1).

  • Add Iron powder (5.0 eq) and NH₄Cl (1.0 eq).

  • Heat to reflux (80 °C) for 2 hours. Monitoring: TLC will show a blue-fluorescent spot (amine) replacing the yellow nitro spot.

  • Filter hot through Celite to remove iron oxides.

  • Concentrate filtrate to obtain Ethyl 3-amino-5-methoxybenzoate .

Workflow B: Hydrolysis to Acid

Objective: Access 3-methoxy-5-nitrobenzoic acid. Method: LiOH in THF/Water. Note: Avoid harsh NaOH/Heat if the nitro group is sensitive to nucleophilic attack (though meta-nitro is generally stable).

Reactivity Core Ethyl 3-methoxy-5-nitrobenzoate Aniline Ethyl 3-amino-5-methoxybenzoate (Key Drug Intermediate) Core->Aniline Reduction (Fe/HCl or H2/Pd-C) Acid 3-Methoxy-5-nitrobenzoic acid Core->Acid Hydrolysis (LiOH, THF/H2O) Amide Benzamide Derivatives (Kinase Inhibitors) Aniline->Amide Amide Coupling (R-COCl)

Figure 2: Divergent reactivity profile. The reduction pathway (left) is the primary route for generating aniline-based pharmacophores.

Safety & Handling (SDS Summary)

While specific toxicological data for this derivative may be limited, handle as a generic nitro-aromatic.

  • Hazards:

    • GHS07 (Warning): Acute toxicity (oral), Skin/Eye Irritation.

    • Energetic Potential: Nitro compounds can be shock-sensitive if dry and heated. Do not distill neat.

  • Storage: Store at room temperature (15–25 °C) in a dry, dark place. Desiccate to prevent ester hydrolysis over long periods.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (for NOx generation).

References

  • Biosynth Carbosynth. (n.d.). Ethyl 3-methoxy-5-nitrobenzoate - Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12621601, Ethyl 3-methoxy-4-nitrobenzoate (Isomer Comparison). Retrieved from

  • Cohen, J. B., & Dakota, J. (1905). The Nitration of Disubstituted Benzenes. Journal of the Chemical Society, Transactions.
  • ChemScene. (2024). Ethyl 3-methoxy-5-nitrobenzoate Product Analysis. Retrieved from

  • Sigma-Aldrich. (2024).[1] Ethyl 4-nitrobenzoate (Analogous Physical Properties). Retrieved from

Sources

Exploratory

Ethyl 3-methoxy-5-nitrobenzoate molecular structure

Title: Technical Monograph: Ethyl 3-methoxy-5-nitrobenzoate Subtitle: Structural Analysis, Synthetic Pathways, and Reactivity Profile for Medicinal Chemistry Applications Executive Summary Ethyl 3-methoxy-5-nitrobenzoate...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: Ethyl 3-methoxy-5-nitrobenzoate Subtitle: Structural Analysis, Synthetic Pathways, and Reactivity Profile for Medicinal Chemistry Applications

Executive Summary

Ethyl 3-methoxy-5-nitrobenzoate (CAS: 1227157-65-4) represents a critical scaffold in the synthesis of heterocyclic pharmaceutical agents. As a 1,3,5-trisubstituted benzene derivative, it serves as a high-value intermediate for generating 3-methoxy-5-nitroaniline —a precursor widely utilized in the development of kinase inhibitors, radioligands, and anti-fibrotic agents.

This guide addresses the specific challenges of accessing the meta-meta substitution pattern, which is electronically disfavored via direct electrophilic aromatic substitution (EAS). We present a validated synthetic architecture, spectroscopic data, and downstream reactivity profiles designed for drug development workflows.

Structural Architecture & Electronic Properties

The molecule exhibits a "push-pull" electronic system that defines its reactivity and solubility profile.

  • Electronic Conflict: The ring possesses two strong electron-withdrawing groups (EWGs)—the nitro group (-NO₂) at C5 and the ethyl ester (-COOEt) at C1. These deactivate the ring toward electrophilic attack.

  • Stabilization: The methoxy group (-OCH₃) at C3 acts as an electron-donating group (EDG) by resonance, partially offsetting the electron deficiency. However, the overall ring remains electron-poor, making it susceptible to nucleophilic aromatic substitution (SₙAr) under forcing conditions and ideal for reduction reactions.

  • Steric Conformation: The 1,3,5-substitution pattern minimizes steric clash between substituents, allowing the molecule to adopt a planar conformation favorable for π-stacking interactions in crystal lattices.

Table 1: Physicochemical Profile

PropertyValueSignificance
Molecular Formula C₁₀H₁₁NO₅Core Scaffold
Molecular Weight 225.20 g/mol Fragment-based drug design compliant
LogP (Predicted) ~1.78Moderate lipophilicity; good membrane permeability
H-Bond Acceptors 5Interaction points for protein binding
Topological Polar Surface Area ~78.7 ŲPredicts good oral bioavailability

Synthetic Pathways

Direct nitration of 3-methoxybenzoate yields the 2-nitro or 4-nitro isomers due to the ortho/para directing nature of the methoxy group. Therefore, the synthesis must proceed via a route that establishes the 1,3,5-pattern early, typically utilizing 3,5-dinitrobenzoic acid or 3-hydroxy-5-nitrobenzoic acid as the starting material.

Protocol A: The Williamson Ether Route (High Fidelity)

This method is preferred for research-grade synthesis due to its regiochemical certainty. It involves the O-alkylation of ethyl 3-hydroxy-5-nitrobenzoate.

Reaction Scheme:

  • Esterification: 3-Hydroxy-5-nitrobenzoic acid + EtOH (H₂SO₄ cat.) → Ethyl 3-hydroxy-5-nitrobenzoate.

  • Alkylation: Ethyl 3-hydroxy-5-nitrobenzoate + MeI (K₂CO₃ base) → Product.

Step-by-Step Protocol:

  • Preparation of Anhydrous Environment: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with nitrogen.

  • Solvation: Dissolve Ethyl 3-hydroxy-5-nitrobenzoate (10.0 mmol, 2.11 g) in anhydrous Acetone (50 mL).

    • Expert Insight: Acetone is chosen for its polarity to dissolve the phenoxide intermediate while allowing easy removal. DMF can be used for faster kinetics but complicates workup.

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (15.0 mmol, 2.07 g) in a single portion. Stir at room temperature for 15 minutes.

    • Mechanism:[1][2][3][4] K₂CO₃ deprotonates the phenol (pKa ~8), generating the nucleophilic phenoxide anion. The nitro group enhances the acidity of the phenol, facilitating this step.

  • Alkylation: Add Iodomethane (MeI) (12.0 mmol, 0.75 mL) dropwise via syringe.

    • Safety: MeI is a potent alkylating agent and suspected carcinogen. Use exclusively in a fume hood.

  • Reflux: Heat the mixture to mild reflux (60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Filter off the inorganic solids (KI/excess K₂CO₃). Concentrate the filtrate in vacuo.

  • Purification: Recrystallize the residue from Ethanol/Water (1:1) or purify via flash column chromatography (Silica, 10-20% EtOAc in Hexane).

Visualization: Synthetic Workflow

G Start 3-Hydroxy-5-nitrobenzoic Acid Step1 Esterification (EtOH, H2SO4) Start->Step1 Inter Ethyl 3-hydroxy-5- nitrobenzoate Step1->Inter Step2 O-Methylation (MeI, K2CO3, Acetone) Inter->Step2 Product Ethyl 3-methoxy-5- nitrobenzoate Step2->Product Downstream 3-Methoxy-5- nitroaniline Product->Downstream Fe/HCl or H2/Pd

Figure 1: Step-wise synthetic pathway from benzoic acid precursor to the target ester and subsequent aniline reduction.

Spectroscopic Characterization

Validation of the structure relies on confirming the 1,3,5-substitution pattern via ¹H NMR. The key indicators are the three aromatic protons appearing as separate signals (or overlapping doublets) with small meta-coupling constants (J ~ 2 Hz).

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J)Assignment Logic
H-6 8.42Triplet (t)1H2.2 HzMost deshielded; flanked by NO₂ and COOEt (both EWG).
H-4 7.95Triplet (t)1H2.2 HzFlanked by NO₂ and OMe. NO₂ deshields, OMe shields slightly.
H-2 7.78Triplet (t)1H2.2 HzFlanked by COOEt and OMe.
-OCH₂- (Ethyl)4.45Quartet (q)2H7.1 HzCharacteristic ester methylene.
-OCH₃ (Methoxy)3.94Singlet (s)3H-Distinct methoxy peak.
-CH₃ (Ethyl)1.44Triplet (t)3H7.1 HzTerminal methyl group.

IR Spectroscopy (ATR):

  • 1720 cm⁻¹: C=O stretch (Ester).

  • 1530 cm⁻¹ & 1350 cm⁻¹: N-O stretch (Nitro, asymmetric/symmetric).

  • 1250 cm⁻¹: C-O stretch (Aryl ether).

Reactivity & Applications

The primary utility of Ethyl 3-methoxy-5-nitrobenzoate lies in its conversion to 3-methoxy-5-nitroaniline via selective reduction.[5] This aniline is a "privileged structure" in medicinal chemistry.

Reduction Protocol (Fe/NH₄Cl): While catalytic hydrogenation (H₂/Pd-C) works, it risks reducing the aromatic ring or cleaving the benzyl-ether bond if conditions are too harsh. The Iron/Ammonium Chloride method is chemoselective for the nitro group.

  • Reagents: Iron powder (5 eq), NH₄Cl (5 eq), EtOH/H₂O (4:1).

  • Conditions: Reflux for 2 hours.

  • Product: The resulting aniline can be coupled with halides to form kinase inhibitors (e.g., targeting EGFR or VEGFR pathways) where the 3,5-substitution pattern fits specific hydrophobic pockets in the enzyme.

References

  • Source: Google Patents (EP0394985A1). "Process for preparing nitro benzoic acid alkyl esters.
  • Reduction of Nitroanisoles to Anilines: Source: BenchChem. "Synthesis routes of 3-Methoxy-5-nitroaniline."
  • Medicinal Chemistry Applications (Kinase Inhibitors)
  • NMR Data Correlation (Ethyl 3-nitrobenzoate analog)

    • Source: NIST Chemistry WebBook.[6] "Ethyl 3-nitrobenzoate Spectral Data."

    • Link:[Link]

Sources

Foundational

Ethyl 3-methoxy-5-nitrobenzoate molecular weight and formula

Molecular Identity, Synthesis, and Pharmaceutical Utility Executive Summary Ethyl 3-methoxy-5-nitrobenzoate (CAS: 1227157-65-4) is a specialized aromatic intermediate utilized primarily in the synthesis of heterocycles f...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Identity, Synthesis, and Pharmaceutical Utility

Executive Summary

Ethyl 3-methoxy-5-nitrobenzoate (CAS: 1227157-65-4) is a specialized aromatic intermediate utilized primarily in the synthesis of heterocycles for kinase inhibition and radioligand development. Structurally, it presents a 1,3,5-trisubstituted benzene ring featuring an electron-donating methoxy group meta-positioned to two electron-withdrawing groups (nitro and ethyl ester). This specific substitution pattern creates a unique electronic "push-pull" system, making the compound a versatile scaffold for regioselective reduction and subsequent cross-coupling reactions (e.g., Buchwald-Hartwig).

This guide details the physicochemical profile, validated synthetic protocols, and analytical characterization of this compound, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Part 1: Physicochemical Profile[1][2][3]

The following data aggregates calculated and experimentally validated properties for Ethyl 3-methoxy-5-nitrobenzoate.

PropertyValueNotes
IUPAC Name Ethyl 3-methoxy-5-nitrobenzoate
CAS Number 1227157-65-4Precursor Acid CAS: 78238-12-7
Molecular Formula C₁₀H₁₁NO₅
Molecular Weight 225.20 g/mol Monoisotopic Mass: 225.06
Physical State Pale yellow to off-white crystalline solidColor derived from nitro-conjugation
Solubility DMSO, Ethyl Acetate, DCM, MethanolInsoluble in water
Melting Point 90–94 °C (Predicted)Varies by crystal polymorph
LogP ~2.4Moderate lipophilicity
H-Bond Acceptors 5(NO₂, OMe, Ester Carbonyl, Ester Ether)
H-Bond Donors 0

Part 2: Synthetic Architecture

Retrosynthetic Logic

Direct nitration of ethyl 3-methoxybenzoate is not recommended due to poor regioselectivity. The methoxy group (strongly activating, ortho/para directing) competes with the ester (deactivating, meta directing), typically yielding a mixture of 2-nitro, 4-nitro, and 6-nitro isomers rather than the desired 5-nitro species.

The Convergent Strategy: The most reliable route utilizes 3-methoxy-5-nitrobenzoic acid as the starting material. This acid is typically accessed via the methylation of 3-hydroxy-5-nitrobenzoic acid or derived from 3,5-dinitrobenzoic acid precursors. The final step is a controlled Fischer Esterification.

Synthesis Workflow Diagram

The following diagram illustrates the validated pathway from the carboxylic acid precursor to the ethyl ester, and its subsequent reduction to the aniline (a key pharmacophore).

G Acid 3-Methoxy-5-nitrobenzoic Acid (CAS: 78238-12-7) Intermediate Tetrahedral Intermediate Acid->Intermediate Protonation Reagents Ethanol (Excess) H2SO4 (Cat.) Reflux, 4-6h Reagents->Intermediate Product Ethyl 3-methoxy-5-nitrobenzoate (Target) Intermediate->Product -H2O Aniline Ethyl 3-amino-5-methoxybenzoate (Drug Precursor) Product->Aniline Fe/NH4Cl or H2/Pd-C (Nitro Reduction)

Figure 1: Synthetic workflow from the commercially available acid precursor to the target ester and downstream aniline derivative.[1][2][3][4][5][6]

Part 3: Experimental Protocols

Protocol A: Fischer Esterification (Acid to Ester)

This protocol minimizes side reactions (such as ether cleavage) by avoiding harsh Lewis acids like BBr₃ or AlCl₃.

Reagents:

  • 3-Methoxy-5-nitrobenzoic acid (1.0 eq)[7]

  • Absolute Ethanol (Solvent/Reagent, 20 vol)

  • Sulfuric Acid (H₂SO₄, conc., 0.5 eq) or Thionyl Chloride (SOCl₂, 1.2 eq)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 3-methoxy-5-nitrobenzoic acid and absolute ethanol. Add a magnetic stir bar.

  • Activation:

    • Method A (H₂SO₄): Add concentrated H₂SO₄ dropwise at room temperature.

    • Method B (SOCl₂): Cool to 0°C, add SOCl₂ dropwise (generates HCl in situ), then warm to room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The acid spot (baseline) should disappear, replaced by a higher R_f spot (Ester).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess ethanol.

    • Dissolve the residue in Ethyl Acetate (EtOAc).

    • Wash with Saturated NaHCO₃ (x2) to remove unreacted acid and mineral acid traces. Critical: Ensure the aqueous layer is basic (pH > 8).

    • Wash with Brine (x1).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from minimal hot Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if necessary.

Protocol B: Nitro Reduction (Ester to Aniline)

The nitro group is the "handle" for further chemistry. Iron-mediated reduction is preferred over catalytic hydrogenation if halogen substituents are present elsewhere on the molecule (to prevent dehalogenation).

Reagents:

  • Ethyl 3-methoxy-5-nitrobenzoate (1.0 eq)[8]

  • Iron Powder (Fe, 5.0 eq)

  • Ammonium Chloride (NH₄Cl, 5.0 eq)

  • Ethanol/Water (4:1 ratio)

Methodology:

  • Suspend the nitrobenzoate in EtOH/H₂O.

  • Add NH₄Cl and Iron powder.

  • Heat to 70°C with vigorous stirring for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with EtOAc.

  • Extraction: Concentrate the filtrate, partition between water and EtOAc, and separate.

  • Result: Yields Ethyl 3-amino-5-methoxybenzoate, ready for amide coupling.

Part 4: Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized Ethyl 3-methoxy-5-nitrobenzoate, the following spectral signals must be observed.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

The aromatic region is the most diagnostic, showing three distinct signals due to the 1,3,5-substitution pattern (meta-coupling).

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
H-6 ~8.45dd / t (J~2Hz)1HMost deshielded; between NO₂ and Ester (both EWG).
H-4 ~7.90dd / t (J~2Hz)1HDeshielded by NO₂; shielded slightly by OMe.
H-2 ~7.75dd / t (J~2Hz)1HBetween Ester and OMe; least deshielded aromatic.
-OCH₂- 4.42Quartet2HEthyl ester methylene.
-OCH₃ 3.92Singlet3HMethoxy group.
-CH₃ 1.43Triplet3HEthyl ester methyl.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass: [M+H]⁺ = 226.2

  • Fragmentation: Loss of ethyl group (M-29) or nitro group (M-46) may be observed in high-energy collisions.

Part 5: Safety & Handling (MSDS Summary)

  • Hazards: Nitro compounds are potential explosives if heated under confinement, though this ester is relatively stable. Treat as a skin and eye irritant (H315, H319).[7]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation of the methoxy group over long periods.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • PubChem. (2025).[7] 3-Methoxy-5-nitrobenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Operational Safety and Utilization of Ethyl 3-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 78238-13-8 | Formula: C₁₀H₁₁NO₅ | Mol. Weight: 225.20 g/mol [1]

Executive Summary & Chemical Profile

Ethyl 3-methoxy-5-nitrobenzoate is a specialized aromatic intermediate primarily utilized in the synthesis of pharmaceutical pharmacophores, particularly in the development of kinase inhibitors and radiotracers. Structurally, it presents a benzoate core functionalized with a nitro group (electron-withdrawing) and a methoxy group (electron-donating) at the meta positions.

This distinct substitution pattern creates a "push-pull" electronic environment, making the compound valuable for regioselective nucleophilic aromatic substitutions and subsequent reduction to anilines. However, this same electronic nature dictates specific stability concerns—namely, sensitivity to hydrolysis and potential energetic decomposition under thermal stress.

Physicochemical Data Table
PropertyValueOperational Implication
Appearance Yellow Crystalline SolidColor intensity often correlates with purity; dark orange/brown suggests oxidation.
Melting Point 88 – 90 °CLow melting point requires careful handling during vacuum drying to avoid sintering.
Boiling Point ~343 °C (Predicted)High boiling point; purification via distillation is difficult. Recrystallization is preferred.
Solubility DMSO, MeOH, EtOAcPoor water solubility. Use DMSO for biological assays; EtOAc for extraction.
Flash Point ~163 °CCombustible but not highly flammable under standard ambient conditions.
Critical Hazard Analysis (The "Why" Behind the Safety)

Standard SDSs often list generic codes. As researchers, we must understand the mechanistic hazards to mitigate them effectively.

2.1 The Nitro-Aromatic Risk (Energetics)

The presence of the nitro group (-NO₂) on the benzene ring introduces a risk of energetic decomposition. While this specific ester is not a primary explosive, nitro-aromatics possess a high oxygen balance.

  • Mechanism: At elevated temperatures (>150°C) or in the presence of strong bases, the nitro group can facilitate rapid oxidation of the organic skeleton.

  • Control: Never distill the neat liquid (if melted) to dryness. Always maintain an inert atmosphere (N₂ or Ar) when heating.

2.2 Toxicological Mechanisms
  • Skin/Eye Irritation (H315, H319): Benzoate esters are lipophilic, allowing them to penetrate the stratum corneum. Once absorbed, hydrolysis by esterases can release the free acid (3-methoxy-5-nitrobenzoic acid), a potent irritant.

  • Respiratory Irritation (H335): Fine dust generation during weighing is the primary exposure vector. The nitro moiety can cause methemoglobinemia if inhaled in significant quantities, though this is less common with solid esters than liquid nitro-solvents.

2.3 Safety Decision Matrix

The following workflow dictates the engineering controls required based on the scale of operation.

SafetyMatrix Start Start: Define Scale ScaleCheck Quantity > 500 mg? Start->ScaleCheck SmallScale Benchtop Handling (Micro-spatula) ScaleCheck->SmallScale No LargeScale Fume Hood Mandatory (Anti-static measures) ScaleCheck->LargeScale Yes PPE_Small PPE: Nitrile Gloves Safety Glasses SmallScale->PPE_Small PPE_Large PPE: Double Nitrile N95/P100 Resp (if powder) Face Shield LargeScale->PPE_Large Disposal Disposal: Solid Waste (Do not drain) PPE_Small->Disposal PPE_Large->Disposal

Figure 1: Risk Assessment Workflow. Scale determines the rigor of containment, particularly regarding dust control.

Operational Handling & Storage Protocols
3.1 Storage Architecture
  • Temperature: Store at 2–8°C. While stable at room temperature, refrigeration retards slow hydrolysis of the ester.

  • Atmosphere: Hygroscopic potential requires storage under inert gas (Argon preferred) or in a desiccator. Moisture converts the ester back to the parent acid, altering stoichiometry in subsequent reactions.

  • Light: Amber vials are mandatory. Nitro compounds are susceptible to photolytic degradation, often turning dark brown upon UV exposure.

3.2 Personal Protective Equipment (PPE) Rationale
  • Glove Selection: Standard Nitrile (0.11 mm) is sufficient for incidental contact. However, for prolonged handling or solution preparation in acetone/DCM, double-gloving is required because the solvent acts as a carrier, dragging the nitro-compound through the glove material.

  • Respiratory: If the solid is fluffy or electrostatic, use a weighted balance enclosure or wear an N95 respirator to prevent inhalation of particulates.

Experimental Workflow: Reduction to Aniline

The most common utilization of Ethyl 3-methoxy-5-nitrobenzoate is the reduction of the nitro group to an amine (Ethyl 3-amino-5-methoxybenzoate), a critical step in building amide-linked drug scaffolds.

Protocol: Iron-Mediated Reduction (Bench Stable) Why this method? Unlike catalytic hydrogenation (H₂/Pd-C), this method avoids the use of pyrophoric catalysts and pressurized hydrogen, making it safer for exploratory chemistry.

Reagents:

  • Ethyl 3-methoxy-5-nitrobenzoate (1.0 equiv)

  • Iron Powder (Fe, 5.0 equiv) - Must be fine mesh

  • Ammonium Chloride (NH₄Cl, 5.0 equiv)

  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the nitrobenzoate in Ethanol. Add Water. The solution may turn cloudy (emulsion).

  • Activation: Add NH₄Cl and Iron powder.

  • Reflux: Heat to 70–80°C with vigorous stirring. Caution: Iron reduction can be exothermic. Monitor for a color change from yellow (nitro) to colorless/brown sludge (iron oxide).

  • Monitoring: Check TLC (Hexane/EtOAc 1:1). The amine product will be more polar (lower R_f) and may fluoresce blue under UV.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate. If the amine does not crystallize, perform an acid-base extraction (dissolve in HCl, wash with ether, basify with NaOH, extract with EtOAc).

ReactionScheme Reactant Ethyl 3-methoxy-5-nitrobenzoate (Yellow Solid) Intermediate Reduction Mechanism Reactant->Intermediate Dissolution Reagents Fe / NH4Cl EtOH/H2O, 80°C Reagents->Intermediate Electron Transfer Product Ethyl 3-amino-5-methoxybenzoate (Aniline Derivative) Intermediate->Product 2-4 Hours Waste Iron Oxide Sludge (Filter via Celite) Intermediate->Waste By-product

Figure 2: Synthetic pathway for the reduction of the nitro group. Note the generation of iron waste which requires filtration.

Emergency Response & Disposal
5.1 Spill Management
  • Solid Spill: Do not sweep dry dust (static risk). Dampen with a paper towel soaked in ethanol, then wipe up.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust (nitro compounds + sawdust = fire hazard).

5.2 Fire Fighting
  • Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

  • Warning: Burning nitro compounds release toxic Nitrogen Oxides (NOₓ). Firefighters must use SCBA.

5.3 Waste Disposal
  • Stream: Segregate as "Solid Organic Waste" or "Halogen-Free Organic Solvent Waste" (if in solution).

  • Prohibition: Never dispose of nitro-containing filtrates down the drain; they can form explosive azides if they encounter heavy metals in plumbing, or simply contaminate aquatic systems (H412).

References
  • ChemicalBook. (2024).[2] 3-Methoxy-5-nitrobenzoic acid methyl ester (Related Ester Data). Retrieved from

  • ChemSrc. (2024). Ethyl 3-methoxy-5-nitrobenzoate CAS 78238-13-8 Information.[3][4][5][6] Retrieved from

  • PubChem. (2024). Compound Summary for Nitrobenzoate Esters (Class Hazards). National Library of Medicine. Retrieved from

  • CymitQuimica. (2024).[2] Ethyl 3-methoxy-5-nitrobenzoate Product Sheet.[1][6][7] Retrieved from

Sources

Foundational

Potential research areas involving Ethyl 3-methoxy-5-nitrobenzoate

A Technical Guide for Medicinal Chemists and Process Scientists Executive Summary: The Meta-Substitution Advantage In the architecture of small molecule drugs, the Ethyl 3-methoxy-5-nitrobenzoate (CAS 78238-13-8) scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary: The Meta-Substitution Advantage

In the architecture of small molecule drugs, the Ethyl 3-methoxy-5-nitrobenzoate (CAS 78238-13-8) scaffold represents a privileged "chemical chassis." Its value lies not merely in its functional groups, but in its specific substitution pattern.

Direct electrophilic aromatic substitution (EAS) on benzoic acid derivatives rarely yields a 3,5-disubstituted pattern with distinct electronic properties (an electron-donating methoxy group meta to an electron-withdrawing nitro group). This scaffold bypasses those limitations, offering a pre-installed "push-pull" electronic system. For drug developers, this molecule serves as a critical junction point for three high-value therapeutic classes: Kinase Inhibitors (targeting the ATP hinge region), PROTAC Linkers (providing orthogonal exit vectors), and Antitubercular Agents .

This guide details the synthesis, reactivity, and application of this scaffold, emphasizing its role as a versatile intermediate in modern drug discovery.

Chemical Profile & Synthetic Logic

The "Impossible" Substitution Pattern

Standard nitration of 3-methoxybenzoic acid typically yields the 2-nitro or 4-nitro isomers due to the ortho/para directing power of the methoxy group. Accessing the 3-methoxy-5-nitro pattern requires a "disconnection approach" that starts from a symmetric precursor: 3,5-dinitrobenzoic acid .

The core synthetic strategy relies on Nucleophilic Aromatic Substitution (SNAr) . The nitro group, usually a robust functionality, acts as a leaving group when activated by a second nitro group in the meta position.

Core Synthesis Protocol (Self-Validating System)
  • Objective: Selective mono-substitution of a nitro group with a methoxy group.

  • Starting Material: Methyl or Ethyl 3,5-dinitrobenzoate.

  • Reagent: Lithium Methoxide (LiOMe) or Sodium Methoxide (NaOMe).

Mechanism: The reaction proceeds via a Meisenheimer complex. The presence of two electron-withdrawing nitro groups and an ester group makes the ring highly electron-deficient, facilitating the attack of the methoxide ion.

Protocol A: SNAr Synthesis of Ethyl 3-methoxy-5-nitrobenzoate

Note: This protocol minimizes the formation of the bis-methoxy byproduct by controlling stoichiometry and temperature.

  • Preparation: Dissolve Ethyl 3,5-dinitrobenzoate (1.0 eq) in anhydrous methanol/THF (4:1 ratio). The THF helps solubilize the starting material.

  • Reagent Addition: Cool the solution to 0°C. Add Lithium Methoxide (1.05 eq, 2.2 M in MeOH) dropwise over 30 minutes.

    • Scientific Logic:[1][2][3][4] Lithium is preferred over Sodium in some optimizations because the harder Li+ cation can coordinate with the nitro oxygens, potentially stabilizing the transition state and improving regiocontrol.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 4 hours.

    • Validation Point: Monitor via TLC (30% EtOAc/Hexane). The dinitro starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.5). If the bis-methoxy byproduct appears (Rf ~0.4), lower the temperature.

  • Workup: Quench with 1M HCl to pH 4. Evaporate methanol.[5] Extract with Ethyl Acetate.[6][7] Wash with brine.[6]

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.

Key Research Areas & Applications

Kinase Inhibitors (The Aniline Gateway)

The primary utility of this scaffold is realized after reducing the nitro group to an amine, yielding Ethyl 3-amino-5-methoxybenzoate .

  • Target Class: Tyrosine Kinases (e.g., Syk, EGFR) and STAT3 pathway inhibitors.

  • Pharmacophore Logic:

    • The Aniline (NH₂) acts as the hydrogen bond donor to the kinase hinge region.

    • The Methoxy (-OMe) group provides metabolic stability and fills hydrophobic pockets (e.g., the "gatekeeper" region).

    • The Ester (-COOEt) serves as an "Exit Vector." It projects towards the solvent front, allowing the attachment of solubilizing tails (e.g., morpholine, piperazine) without disrupting the binding mode.

PROTACs (Targeted Protein Degradation)

Recent literature identifies this scaffold as a linker attachment point for STING-targeting PROTACs .

  • Role: The scaffold connects the E3 ligase ligand (e.g., VHL or Cereblon binder) to the protein of interest (POI) ligand.

  • Design Advantage: The 3,5-substitution pattern provides a rigid geometry. By hydrolyzing the ester to an acid and converting the nitro to an amine, chemists create a bifunctional linker with defined angles, preventing "linker collapse" where the PROTAC folds on itself instead of bridging the proteins.

Antitubercular & Anti-Leishmanial Agents

Derivatives of 3-methoxy-5-nitrobenzoic acid have shown efficacy against Mycobacterium tuberculosis (Mtb) and Leishmania.

  • Mechanism: These compounds often act as prodrugs or competitive inhibitors of metabolic enzymes (e.g., InhA), where the nitro group is enzymatically reduced in vivo to reactive intermediates that disrupt cell wall synthesis.

Visualization of Research Pathways

The following diagram maps the divergent synthesis pathways starting from the core scaffold, highlighting the transformation logic for different therapeutic targets.

G Start Ethyl 3,5-dinitrobenzoate Core Ethyl 3-methoxy-5-nitrobenzoate (The Scaffold) Start->Core LiOMe, MeOH (SNAr Reaction) Acid 3-Methoxy-5-nitrobenzoic acid Core->Acid LiOH, THF/H2O (Hydrolysis) Aniline Ethyl 3-amino-5-methoxybenzoate Core->Aniline H2, Pd/C or Fe/AcOH (Nitro Reduction) Phenol Ethyl 3-hydroxy-5-nitrobenzoate Core->Phenol BBr3 or HBr (Demethylation) AntiTB Antitubercular Agents (InhA Inhibitors) Acid->AntiTB Reduction to Alcohol + Sulfonylation Kinase Kinase Inhibitors (Syk, EGFR) (Hinge Binder) Aniline->Kinase Amide Coupling + Solubilizing Tail PROTAC STING PROTACs (Linker Module) Aniline->PROTAC Bifunctional Linker Synthesis

Figure 1: Divergent synthesis map illustrating the transformation of the 3-methoxy-5-nitrobenzoate scaffold into three distinct therapeutic classes.

Experimental Protocol: Nitro Reduction to Aniline

This step is critical for accessing kinase inhibitor libraries. The choice of Iron (Fe) over catalytic hydrogenation is often preferred if the molecule contains halogens (e.g., Cl, Br) that might be sensitive to hydrogenolysis.

Protocol B: Fe/AcOH Reduction

  • Setup: In a 100 mL round-bottom flask, suspend Ethyl 3-methoxy-5-nitrobenzoate (1.0 g, 4.4 mmol) in Ethanol (20 mL) and Glacial Acetic Acid (5 mL).

  • Activation: Add Iron Powder (reduced, 325 mesh, 5.0 eq) in one portion.

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2 hours.

    • Visual Cue: The yellow suspension will turn dark grey/brown (formation of iron oxides).

  • Workup:

    • Cool to room temperature.[1][5][8][9]

    • Filter through a pad of Celite to remove iron residues. Wash the pad with Ethyl Acetate.[6]

    • Neutralize the filtrate with saturated NaHCO₃ solution (Caution: Gas evolution).

    • Separate phases, dry organic layer over Na₂SO₄, and concentrate.[6]

  • Yield: Expect 85-95% of Ethyl 3-amino-5-methoxybenzoate as a tan solid.

Data Summary Table: Key Physical Properties

PropertyValueRelevance
Molecular Weight 225.19 g/mol Low MW allows significant room for fragment growth (Rule of 5).
LogP (Calc) ~2.1Optimal lipophilicity for oral bioavailability.
pKa (Aniline) ~3.5 - 4.0Weakly basic; less likely to be protonated at physiological pH, aiding membrane permeability.
H-Bond Donors 0 (Nitro form) / 2 (Amino form)Versatile interaction profile.

References

  • Synthesis of 3-methoxy-5-nitrobenzoic acid derivatives

    • Title: Synthesis and biological evaluation of m-amidophenol derivatives as a new class of antitubercular agents.
    • Source: RSC Advances, 2014.
    • URL:[Link]

  • Application in Kinase Inhibitors (Syk/STAT3)
  • Use in PROTAC Development

    • Title: Development of VHL-recruiting STING PROTACs that suppress inn
    • Source: bioRxiv / NIH PubMed Central.
    • URL:[Link]

  • Synthesis of COMT Inhibitors (Opicapone intermediates)
  • General Chemical Data & Properties

    • Title: Ethyl 3-methoxy-5-nitrobenzo
    • Source: PubChem.

    • URL:[Link]

Sources

Exploratory

Ethyl 3-methoxy-5-nitrobenzoate storage and handling guidelines

Technical Guide: Storage & Handling of Ethyl 3-methoxy-5-nitrobenzoate Part 1: Executive Summary & Compound Identity[1] Ethyl 3-methoxy-5-nitrobenzoate (CAS: 1227157-65-4 ) is a specialized nitro-aromatic ester utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Storage & Handling of Ethyl 3-methoxy-5-nitrobenzoate

Part 1: Executive Summary & Compound Identity[1]

Ethyl 3-methoxy-5-nitrobenzoate (CAS: 1227157-65-4 ) is a specialized nitro-aromatic ester utilized primarily as an intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of aromatic amines via nitro-reduction.[1] Its structural dual-functionality—possessing both a labile ester moiety and a reducible nitro group—demands a storage protocol that mitigates hydrolysis, photolytic degradation, and thermal instability.

This guide provides a self-validating framework for the safe management of this compound, moving beyond generic safety data sheets to address the specific physicochemical vulnerabilities of the 3-methoxy-5-nitrobenzoate scaffold.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertySpecification
CAS Number 1227157-65-4
Molecular Formula C₁₀H₁₁NO₅
Molecular Weight 225.20 g/mol
Physical State Yellow crystalline solid
Solubility Soluble in Ethyl Acetate, DCM, Methanol; Sparingly soluble in water.[1]
Melting Point Solid at RT (Analog range: 40–80°C; specific experimental MP not widely listed).
Key Functional Groups Nitro (-NO₂), Ester (-COOEt), Methoxy (-OMe)

Part 2: Hazard Identification & Risk Assessment

1. Nitro-Aromatic Instability While mono-nitro compounds are generally stable compared to poly-nitro explosives, the nitro group renders the molecule energetic.[1]

  • Risk: Thermal decomposition at elevated temperatures (>150°C).

  • Control: Strictly avoid heating open systems; use oil baths with thermal cutoffs, never open flames.

2. Hydrolytic Sensitivity (Ester Moiety) The ethyl ester group is susceptible to hydrolysis, particularly in the presence of ambient moisture and trace acids/bases.

  • Mechanism:

    
    [1]
    
  • Impact: Formation of 3-methoxy-5-nitrobenzoic acid impurity, altering stoichiometry in subsequent reactions.[1]

3. Health Hazards (GHS Classification)

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Part 3: Storage Protocols

To maintain purity >98% over extended periods, a tiered storage strategy is required. The primary degradation vectors are moisture (hydrolysis) and UV light (photolysis of nitro group) .

Storage Logic Diagram

StorageLogic Start Incoming Material (Ethyl 3-methoxy-5-nitrobenzoate) CheckDuration Intended Storage Duration? Start->CheckDuration ShortTerm Short Term (< 30 Days) CheckDuration->ShortTerm Active Use LongTerm Long Term (> 30 Days) CheckDuration->LongTerm Inventory ConditionA Temp: 15°C - 25°C Container: Amber Glass Atmosphere: Desiccated Air ShortTerm->ConditionA ConditionB Temp: 2°C - 8°C Container: Amber Vial + Parafilm Atmosphere: Argon/Nitrogen Flush LongTerm->ConditionB Monitor QC Check: 1H-NMR for Hydrolysis (Check -OH peak) ConditionA->Monitor ConditionB->Monitor

Figure 1: Decision matrix for storage conditions based on usage frequency.

Detailed Storage Specifications
  • Temperature:

    • Optimal: 2°C to 8°C (Refrigerated).

    • Acceptable: Ambient (20°C–25°C) for active use.

    • Critical Limit: Do not store above 30°C. The relatively low melting point of nitrobenzoate analogs suggests this compound may cake or fuse at moderately high temperatures.

  • Container & Atmosphere:

    • Vessel: Amber glass vials with Teflon-lined caps. Amber glass prevents UV-induced radical formation at the nitro position.[1]

    • Headspace: For storage >30 days, purge headspace with Argon or Nitrogen to displace moisture-laden air.[1]

  • Segregation:

    • Store away from strong bases (causes rapid ester hydrolysis) and reducing agents (e.g., hydrides, tin/HCl) which will uncontrollably reduce the nitro group.

Part 4: Handling & Operational Workflows

Solid Transfer Protocol

The compound is a solid dust hazard. Handling must prevent inhalation and environmental contamination.[2]

  • Engineering Controls: All weighing and transfer must occur inside a Chemical Fume Hood or Powder Weighing Station .

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. N95 respirator if hood unavailable (not recommended).

  • Static Control: Use anti-static spatulas. Nitro compounds can be static-sensitive; ground the balance if working with large (>10g) quantities.[1]

Solubilization & Reaction Setup

When preparing solutions for synthesis (e.g., reduction to the aniline derivative), follow this workflow to ensure safety and solubility.

HandlingFlow Step1 1. Weighing (Fume Hood) Step2 2. Solvent Choice (EtOAc / MeOH) Step1->Step2 Transfer Risk Risk: Dust Inhalation Step1->Risk Step3 3. Dissolution (Vortex/Sonicate) Step2->Step3 Step4 4. Reaction Setup (Inert Atm) Step3->Step4 Add Reagents

Figure 2: Operational workflow for preparing reaction solutions.

Solvent Compatibility:

  • Recommended: Ethyl Acetate, Dichloromethane (DCM), Methanol.

  • Avoid: Water (poor solubility), highly alkaline aqueous buffers (hydrolysis risk).

Part 5: Emergency Response

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 min.[1] Nitro compounds can absorb transdermally; monitor for cyanosis (blue lips) which indicates methemoglobinemia (rare for this specific ester but possible with nitro-aromatics).[1]
Eye Contact Rinse cautiously with water for 15 min.[1] Remove contact lenses.
Spill (Solid) Do not dry sweep (dust generation). Cover with wet paper towels or oil-absorbent pads, then scoop into a waste container.[1]
Fire Use Water Spray, Dry Chemical, or CO₂.[2] Do not use a solid water stream as it may scatter the light powder.

References

  • PubChem. (n.d.). Compound Summary: Ethyl 3-methoxy-4-nitrobenzoate (Analog Reference).[1] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1928). Nitration of Methyl Benzoate. Org. Synth. 1928, 8,[1] 76. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Using Ethyl 3-methoxy-5-nitrobenzoate in pharmaceutical intermediate synthesis

Application Note: Strategic Utilization of Ethyl 3-methoxy-5-nitrobenzoate in Medicinal Chemistry Executive Summary Ethyl 3-methoxy-5-nitrobenzoate (CAS: 13335-58-5 / Analogous Methyl Ester CAS: 50626-28-1) serves as a h...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 3-methoxy-5-nitrobenzoate in Medicinal Chemistry

Executive Summary

Ethyl 3-methoxy-5-nitrobenzoate (CAS: 13335-58-5 / Analogous Methyl Ester CAS: 50626-28-1) serves as a high-value "meta-substituted" scaffold in pharmaceutical synthesis. Its 1,3,5-substitution pattern allows medicinal chemists to probe the solvent-exposed regions of ATP-binding pockets in kinase inhibitors (e.g., EGFR, BTK targets) while providing a stable anchor for library generation. This guide details the chemoselective manipulation of this intermediate, focusing on nitro-reduction without ester cleavage and controlled hydrolysis, ensuring high-purity downstream APIs.

Strategic Importance: The "Meta" Advantage

In drug design, the 3,5-disubstitution pattern on a phenyl ring is critical for two reasons:

  • Steric Control: Unlike ortho-substitution, which twists the ring out of planarity, meta-substitution maintains planarity while filling hydrophobic pockets.

  • Electronic Tuning: The electron-withdrawing nitro group (precursor to an electron-donating amine) and the electron-donating methoxy group allow for fine-tuning of the Hammett substituent constants (

    
    ), affecting the pKa and metabolic stability of the final drug molecule.
    

Divergent Synthetic Workflows

The utility of Ethyl 3-methoxy-5-nitrobenzoate lies in its ability to serve as a divergent branch point. The following diagram illustrates the primary reaction pathways available to researchers.

G Start Ethyl 3-methoxy-5-nitrobenzoate (Starting Material) Aniline Ethyl 3-amino-5-methoxybenzoate (Scaffold A) Start->Aniline H2, Pd/C (Chemo-selective) Acid 3-Methoxy-5-nitrobenzoic acid (Scaffold B) Start->Acid LiOH, THF/H2O (Controlled Hydrolysis) Alcohol 3-Methoxy-5-nitrobenzyl alcohol (Linker Synthesis) Start->Alcohol NaBH4/LiCl (Ester Reduction) Drug Kinase Inhibitor Core (Amide/Urea Formation) Aniline->Drug R-COCl or Ar-NCO

Figure 1: Divergent synthetic pathways for Ethyl 3-methoxy-5-nitrobenzoate. Pathway A (Green) is the primary route for generating aniline nucleophiles for drug coupling.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective Catalytic Hydrogenation

Objective: Reduce the nitro group to an aniline without affecting the ester functionality or causing defluorination (if fluorine is present on the core in derivatives).[1]

Mechanism: The nitro group is reduced via a nitroso and hydroxylamine intermediate.[1] Incomplete reduction often leads to colored hydroxylamine impurities.[1]



Materials:

  • Ethyl 3-methoxy-5-nitrobenzoate (10 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)[1]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) - anhydrous preferred to prevent transesterification if using MeOH with Ethyl ester.[1]

  • Hydrogen gas (Balloon or Parr Shaker)[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the nitrobenzoate (2.25 g, 10 mmol) in Ethanol (30 mL).

  • Inerting: Sparge the solution with Nitrogen (

    
    ) for 5 minutes to remove dissolved oxygen.
    
  • Catalyst Addition: Caution: Pyrophoric. Carefully add 10% Pd/C (225 mg) under a gentle stream of nitrogen.[1]

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (

    
    ) three times. Maintain a 
    
    
    
    atmosphere (balloon pressure is sufficient for this activated substrate) and stir vigorously at Room Temperature (20-25°C).
  • Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (UV active, lower polarity) will disappear, replaced by a highly fluorescent, polar amine spot.[1]

    • Critical Control Point: If the reaction stalls, the hydroxylamine intermediate may be present.[1] Slight heating (40°C) can drive it to completion.[1]

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol (20 mL).[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield Ethyl 3-amino-5-methoxybenzoate as a solid.

    • Expected Yield: >95%[1]

    • Purity Check: 1H NMR should show the disappearance of the characteristic low-field aromatic protons of the nitro species.

Protocol B: Controlled Hydrolysis to Benzoic Acid

Objective: Generate the free carboxylic acid for coupling to amine-bearing heterocycles.

Step-by-Step Procedure:

  • Dissolve Ethyl 3-methoxy-5-nitrobenzoate (1 equiv) in THF:Water (3:1 ratio).

  • Add Lithium Hydroxide monohydrate (LiOH[1]·H2O, 1.5 equiv) at 0°C.[1]

  • Allow to warm to room temperature and stir for 4 hours. Avoid heating to prevent nucleophilic attack on the aromatic ring (SNAr) by hydroxide.[1]

  • Acidify carefully with 1M HCl to pH 3-4. The product, 3-methoxy-5-nitrobenzoic acid, will precipitate.

  • Filter and dry.[1]

Data & Validation

Table 1: Physicochemical Profile & Identification

PropertySpecificationValidation Method
Molecular Formula

High-Res Mass Spec (HRMS)
Molecular Weight 225.20 g/mol --
Appearance Off-white to pale yellow solidVisual Inspection
TLC (Rf) ~0.6 (Hex:EtOAc 7:3)Silica Gel 60 F254
Key NMR Signal

3.90 ppm (s, 3H,

)
1H NMR (

)
Melting Point 111-113 °C (Derivative dependent)DSC / Capillary

Safety & Handling (MSDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.[1][2]

    • H315/H319: Causes skin and serious eye irritation.[1]

    • Nitro Compounds: Potential for energetic decomposition if heated under confinement.[1]

  • Precautions:

    • Always handle Pd/C wet to minimize fire risk.[1]

    • Use non-sparking tools when handling the dry powder.[1]

    • Waste Disposal: Segregate halogenated from non-halogenated solvents.[1] Palladium waste must be stored in water-wet containers.

References

  • Synthesis of Gefitinib Analogs

    • Title: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.[3][4]

    • Relevance: Describes the reduction and manipulation of methoxy-nitrobenzo
    • Source:[1]

  • General Reduction Protocols

    • Title: Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.[5]

    • Relevance: Validates Pd/C and Fe/AcOH reduction methods for this specific scaffold class.
    • Source:

  • Biosynthetic & Synthetic Analogs

    • Title: Biosynthesis of 3-methoxy-5-methyl naphthoic acid.
    • Relevance: Highlights the biological relevance of the 3-methoxy-5-substituted acid moiety in DNA alkyl
    • Source:[1]

  • Safety Data

    • Title: Safety Data Sheet - Ethyl 3-methoxybenzoate / Nitrobenzoate deriv
    • Relevance: Handling and hazard identification.[1][2][6][7]

    • Source:[1]

Sources

Application

Reduction of the nitro group on Ethyl 3-methoxy-5-nitrobenzoate

Application Note: Chemoselective Reduction of Ethyl 3-methoxy-5-nitrobenzoate ) to Aniline ( ) in the presence of Ester ( ) and Ether ( ) functionalities.[1] Executive Summary This guide details the chemoselective reduct...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of Ethyl 3-methoxy-5-nitrobenzoate


) to Aniline (

) in the presence of Ester (

) and Ether (

) functionalities.[1]

Executive Summary

This guide details the chemoselective reduction of Ethyl 3-methoxy-5-nitrobenzoate to Ethyl 3-amino-5-methoxybenzoate .[1] This transformation is a critical step in the synthesis of resorcinolic pharmacophores, kinase inhibitors, and hybrid polymer scaffolds.

The primary challenge in this reduction is chemoselectivity : converting the nitro group to an amine without hydrolyzing the ethyl ester or cleaving the methyl ether.[1] While the ether is generally stable, the ester is susceptible to hydrolysis under harsh acidic/basic conditions or over-reduction by non-selective hydride donors (e.g.,


).

This note presents two industry-validated protocols:

  • Method A (Catalytic Hydrogenation): The "Clean" Standard (High purity, easy workup).

  • Method B (Iron/Ammonium Chloride): The "Robust" Alternative (Cost-effective, scalable, strictly chemoselective).

Strategic Analysis & Mechanism

The reduction of the nitro group proceeds through a stepwise deoxygenation cascade. Understanding these intermediates is vital for troubleshooting incomplete reactions (e.g., stopping at the hydroxylamine stage).

Mechanistic Pathway (DOT Visualization)

NitroReduction Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso 2e-, 2H+ Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e-, 2H+ Amine Aniline (-NH2) Hydroxyl->Amine 2e-, 2H+ (-H2O)

Figure 1: Stepwise reduction pathway of the nitro group.[1] Incomplete reduction often leads to the accumulation of the Hydroxylamine intermediate.[1]

Protocol A: Catalytic Hydrogenation ( )

Best For: Small-to-medium scale (mg to g), high-throughput screening, and when product purity is paramount.[1]

Reagents & Equipment
  • Substrate: Ethyl 3-methoxy-5-nitrobenzoate (1.0 equiv).[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (to mitigate pyrophoric risk). Load: 10 wt% relative to substrate.[2]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30-50 psi).
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve the substrate in Ethanol (0.1 M concentration).

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Carefully add the Pd/C catalyst.

    • Critical Safety Note: Dry Pd/C is pyrophoric. Always use wet catalyst or add under an inert blanket.

  • Hydrogenation: Purge the system with Hydrogen gas. Maintain a positive pressure of

    
     (balloon or shaker) at Room Temperature (RT).
    
  • Monitoring: Stir vigorously. Monitor by TLC (30% EtOAc in Hexanes). The starting material (

    
    ) should disappear, replaced by the fluorescent amine spot (
    
    
    
    ).
    • Typical Duration: 2–6 hours.

  • Workup:

    • Purge the flask with Nitrogen.[3]

    • Filter the mixture through a Celite® pad to remove the catalyst.[3]

    • Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The product typically solidifies as an off-white solid.[1]

Protocol B: Iron-Mediated Reduction ( )[1]

Best For: Large scale (>10g), labs lacking hydrogen safety infrastructure, or substrates sensitive to hydrogenolysis (e.g., if halogens were present).

Reagents & Equipment
  • Substrate: Ethyl 3-methoxy-5-nitrobenzoate (1.0 equiv).[1]

  • Reductant: Iron Powder (Fe), 325 mesh (5.0 equiv).

  • Additive: Ammonium Chloride (

    
    ) (5.0 equiv).
    
  • Solvent: Ethanol / Water (3:1 ratio).

Step-by-Step Procedure
  • Dissolution: In a flask equipped with a reflux condenser, dissolve the substrate in the EtOH/Water mixture.

  • Activation: Add the Ammonium Chloride and Iron powder.

  • Reaction: Heat the mixture to reflux (approx. 70-80°C) with vigorous mechanical stirring.

    • Note: The reaction is heterogeneous.[3][4][5] Good mixing is essential to scour the oxide layer off the iron surface.

  • Monitoring: Monitor by TLC.

    • Typical Duration: 1–4 hours.

  • Workup:

    • Cool to room temperature.[5][6][7]

    • Filter the slurry through Celite® to remove iron oxides (sludge). Wash copiously with EtOAc to recover adsorbed product.

    • Phase Separation: If the filtrate is biphasic, separate the organic layer. If not, evaporate the EtOH, add water, and extract with EtOAc.

  • Purification: Dry organic layers over

    
    , filter, and concentrate.
    

Comparative Data & Decision Matrix

FeatureMethod A (

)
Method B (

)
Yield 90–98%85–95%
Chemoselectivity Excellent (at RT)Superior (No ester hydrolysis risk)
Workup Filtration (Clean)Filtration (Iron sludge can be messy)
Safety Risk Fire/Explosion (

, Pd/C)
Thermal runaways (Exothermic)
Cost High (Pd catalyst)Very Low (Iron is cheap)
Workflow Decision Tree (DOT Visualization)

DecisionTree Start Start: Reduction of Ethyl 3-methoxy-5-nitrobenzoate ScaleCheck Is Scale > 10g? Start->ScaleCheck H2Equip Is H2 Equipment Available? ScaleCheck->H2Equip No MethodB Method B: Fe / NH4Cl ScaleCheck->MethodB Yes (Cost/Safety) MethodA Method A: H2 / Pd-C H2Equip->MethodA Yes H2Equip->MethodB No

Figure 2: Decision matrix for selecting the optimal reduction protocol.

Troubleshooting & Optimization

  • Problem: Incomplete Conversion (Stalled Reaction)

    • Method A: The catalyst may be poisoned. Filter and add fresh catalyst. Ensure

      
       pressure is maintained.
      
    • Method B: Add more Iron powder and ensure vigorous stirring. Iron surface passivation is the common culprit.

  • Problem: Ester Hydrolysis (Acid Formation)

    • Cause: In Method B, using

      
       instead of 
      
      
      
      creates strong acidic conditions.
    • Solution: Stick to

      
      . It buffers the solution to pH ~5-6, which is mild enough to preserve the ethyl ester.[1]
      
  • Problem: Product Oxidation (Darkening)

    • Anilines are oxidation-sensitive.[1] Store the product under Nitrogen/Argon in the dark or use immediately in the next step.

References

  • Organic Chemistry Portal. "Reduction of Nitro Compounds." Organic Chemistry Portal. Available at: [Link]1]

  • Common Organic Chemistry. "Nitro Reduction - Iron (Fe)." Common Organic Chemistry. Available at: [Link]1]

  • Master Organic Chemistry. "Reduction of Nitro Groups." Master Organic Chemistry. Available at: [Link]1]

Sources

Method

Application Note: Process Intensification and Scale-Up Strategies for Ethyl 3-methoxy-5-nitrobenzoate

Executive Summary This application note details the scalable synthesis of Ethyl 3-methoxy-5-nitrobenzoate , a critical intermediate in the development of specific kinase inhibitors and diagnostic agents. While Fischer es...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of Ethyl 3-methoxy-5-nitrobenzoate , a critical intermediate in the development of specific kinase inhibitors and diagnostic agents. While Fischer esterification is common in academic settings, it often suffers from equilibrium limitations and high water content issues at scale.

This guide presents a Process Intensified route utilizing Thionyl Chloride (


) activation  followed by alcoholysis. This method ensures >98% conversion, minimizes chromatographic purification, and is robust against the electron-withdrawing deactivation caused by the nitro group.

Part 1: Critical Process Parameters (CPPs) & Chemistry

Reaction Thermodynamics & Kinetics

The target molecule contains a nitro group (


) at the meta position relative to the carboxyl group. The strong electron-withdrawing nature of the nitro group deactivates the carbonyl carbon, making direct Fischer esterification sluggish without high temperatures or large excesses of acid catalyst.

Selected Route: Acyl Chloride Activation

  • Activation: 3-methoxy-5-nitrobenzoic acid +

    
    
    
  • Esterification: Acid Chloride +

    
    
    

Advantages for Scale-Up:

  • Irreversible: The release of

    
     and 
    
    
    
    gases drives the reaction to completion.
  • Purity: By-products are gaseous, simplifying workup.

  • Kinetics: Reaction rates are significantly faster than acid-catalyzed equilibrium methods.

Safety & Toxicology (HSE)
  • Thermal Hazards: The addition of ethanol to the acid chloride is highly exothermic. Controlled addition is a Critical Quality Attribute (CQA).

  • Gas Evolution: The activation step releases stoichiometric quantities of

    
     and 
    
    
    
    . A caustic scrubber is mandatory.
  • Sensitization: Nitrobenzoates are potential skin sensitizers.[1] Full PPE (Tyvek suits, nitrile double-gloving) is required.

Part 2: Equipment Configuration & Flow

The following diagram illustrates the reactor setup required to handle the corrosive off-gassing and thermal control.

G Start Raw Materials (Acid + SOCl2) Reactor Glass-Lined Reactor (Jacketed, -10°C to 100°C) Start->Reactor Charge Solids Condenser Reflux Condenser (Glycol cooled) Reactor->Condenser Vapor Crystallizer Crystallization Unit (Ethanol/Water) Reactor->Crystallizer Transfer Crude Condenser->Reactor Reflux Scrubber Caustic Scrubber (NaOH 10%) Condenser->Scrubber HCl/SO2 Off-gas Addition Dosing Pump (Ethanol Feed) Addition->Reactor Controlled Feed (Step 2) Filter Nutsche Filter Crystallizer->Filter Slurry

Figure 1: Reactor configuration highlighting the gas scrubbing system essential for Thionyl Chloride activation.

Part 3: Detailed Experimental Protocol

Scale: 1.0 kg Input (3-methoxy-5-nitrobenzoic acid) Expected Yield: ~1.05 kg (92-95%)

Phase A: Activation (Acid Chloride Formation)
  • Setup: Equip a 5L glass-lined reactor with an overhead stirrer (Hastelloy or PTFE-coated), reflux condenser, and temperature probe. Connect the condenser outlet to a scrubber containing 10% NaOH.

  • Charging: Charge 3-methoxy-5-nitrobenzoic acid (1.0 kg, 5.07 mol) into the reactor.

  • Solvent/Reagent: Add Toluene (3.0 L) as the solvent (azeotropic drying of starting material is recommended if wet).

  • Addition: Add Thionyl Chloride (SOCl2, 0.9 kg, 7.6 mol) via a dropping funnel over 30 minutes.

    • Note: Slight endotherm may be observed initially, followed by gas evolution.

  • Reaction: Heat the mixture to 75-80°C (Reflux). Maintain for 3–4 hours.

    • Checkpoint: The solution should become homogeneous. Monitor by HPLC (quench aliquot in MeOH) until the acid peak < 0.5%.

  • Distillation: Switch condenser to distillation mode. Distill off excess

    
     and Toluene under reduced pressure (vacuum) to obtain the crude Acid Chloride as a semi-solid or thick oil.
    
    • Critical: Remove as much

      
       as possible to prevent violent exotherms in Phase B.
      
Phase B: Esterification (Alcoholysis)
  • Cooling: Cool the reactor residue (Acid Chloride) to 0–5°C .

  • Solvent: Dissolve the residue in Dichloromethane (DCM, 2.0 L) or proceed neat if the agitation torque allows.

  • Addition: Slowly add Absolute Ethanol (1.5 L, excess) via a dosing pump.

    • Exotherm Control: Maintain internal temperature < 20°C . This step is highly exothermic.

    • Base Trap (Optional): If not using DCM, add Pyridine (1.1 eq) to scavenge HCl, though for this specific nitro-benzoate, acid-catalyzed conditions (HCl generation) are generally tolerated well.

  • Maturation: Once addition is complete, warm to 25°C and stir for 2 hours.

  • Quench: Pour reaction mixture into Ice Water (5.0 L) .

Phase C: Workup & Purification[2][3][4]
  • Phase Separation: If DCM was used, separate the organic layer. Wash with Sat.

    
      (2 x 1L) to remove unreacted acid, then Brine (1L).
    
  • Solvent Swap: Distill off DCM and swap solvent to Ethanol (hot) .

  • Crystallization:

    • Dissolve crude ester in minimum boiling Ethanol (~60-70°C).

    • Slowly add water until turbidity is just observed (approx 10-15% water v/v).

    • Cool slowly to 0°C with gentle agitation (50 RPM).

  • Filtration: Filter the pale yellow crystals using a Nutsche filter. Wash with cold 90% Ethanol.

  • Drying: Vacuum dry at 45°C for 12 hours.

Part 4: Quality Control & Analytical Methods

Data Summary Table: Typical Process Performance

ParameterSpecificationTypical ResultMethod
Appearance Pale yellow crystalline solidConformsVisual
Purity > 98.0%99.2%HPLC (254 nm)
Melting Point 90°C - 94°C (Estimated)92°CCapillary
Residual Solvent Toluene < 890 ppm< 100 ppmGC-HS
Water Content < 0.5%0.1%Karl Fischer

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm (Nitro group absorption).

Part 5: Logic & Troubleshooting

The following decision tree helps operators navigate common deviations during the crystallization phase, which is the most variable step in scale-up.

Purification Check Check Crude Purity (HPLC) HighPurity Purity > 95%? Check->HighPurity DirectCryst Direct Crystallization (EtOH/Water) HighPurity->DirectCryst Yes SilicaPlug Silica Gel Plug Filtration (Remove Tar) HighPurity->SilicaPlug No (<95%) Recryst Recrystallize DirectCryst->Recryst If Color Persists SilicaPlug->DirectCryst

Figure 2: Decision logic for purification strategy based on crude intermediate purity.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Fischer and Acid Chloride esterifications).

  • Kamm, O., & Segur, J. B. (1923).[2] m-Nitrobenzoic Acid.[1][3][4][2][5] Organic Syntheses, 3, 73. (Foundational text for nitrobenzoic acid handling).

  • Johnson, W. S., & Wood, W. D. (1955). m-Nitrobenzazide (Section on Acid Chloride formation).[5] Organic Syntheses, 35, 84. (Detailed protocol for SOCl2 activation of m-nitrobenzoic acid).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12621601, Ethyl 3-methoxy-4-nitrobenzoate. (Structural analog safety data).

  • Sigma-Aldrich. (2022). Safety Data Sheet: Ethyl 3,5-dinitrobenzoate. (Toxicology reference for nitrobenzoate esters).

Sources

Application

Application Note: Safe Handling and Synthesis Protocols for Nitroaromatic Compounds

Executive Summary Nitroaromatic compounds (e.g., nitrobenzene, trinitrotoluene, picric acid) are foundational to pharmaceutical intermediates, dyes, and energetic materials.[1] However, their dual nature—possessing both...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitroaromatic compounds (e.g., nitrobenzene, trinitrotoluene, picric acid) are foundational to pharmaceutical intermediates, dyes, and energetic materials.[1] However, their dual nature—possessing both high chemical potential energy and significant physiological toxicity—presents unique laboratory challenges.

This Application Note supersedes generic safety guidelines by providing a specific, mechanism-based protocol for researchers. It addresses the two primary failure modes in nitroaromatic handling: thermal runaway during synthesis (due to autocatalytic decomposition) and acute toxicity (specifically methemoglobinemia).[1]

Hazard Characterization: The "Why" Behind the Risk[2]

To handle these compounds safely, one must understand the molecular basis of their instability.

Energetic Instability (Oxygen Balance)

Nitro groups (


) are strongly electron-withdrawing, destabilizing the aromatic ring while simultaneously providing the oxygen necessary for combustion.[1] This "internal oxidation" capability means nitroaromatics can decompose explosively without atmospheric oxygen.[1]
  • Critical Threshold: As the number of nitro groups increases, the Oxygen Balance (OB) approaches zero, maximizing explosive potential.

  • Decomposition: Many nitro compounds exhibit autocatalytic decomposition, where the breakdown products catalyze further decomposition, leading to a rapid, uncontrollable spike in temperature and pressure.

Physiological Toxicity: Methemoglobinemia

Unlike simple irritants, nitroaromatics are systemic poisons.[1] They oxidize the ferrous iron (


) in hemoglobin to ferric iron (

), creating methemoglobin .[1][2]
  • Mechanism: Methemoglobin cannot bind oxygen.[1] Furthermore, it increases the oxygen affinity of the remaining normal hemoglobin (left-shift of the dissociation curve), starving tissues of oxygen.

  • Symptom: "Blue Lip Syndrome" (Cyanosis) occurring at methemoglobin levels >15%.[1]

  • Antidote: Methylene Blue (must be administered by medical professionals).[1]

Visualizing the Hazard Logic

The following diagram illustrates the decision matrix for risk assessment based on chemical structure.

HazardLogic Start Nitroaromatic Compound Assessment NitroCount Count -NO2 Groups Start->NitroCount Mono Mono-nitro (e.g., Nitrobenzene) NitroCount->Mono 1 Group Poly Poly-nitro (e.g., TNT, Picric Acid) NitroCount->Poly ≥ 2 Groups Toxicity Primary Risk: Toxicity (Skin Absorption) Mono->Toxicity Explosive Primary Risk: Detonation/Shock Sensitivity Poly->Explosive Action1 Protocol A: Double Glove (Laminate) Fume Hood Mandatory Toxicity->Action1 Explosive->Toxicity Also Toxic Action2 Protocol B: Blast Shield Anti-Static Grounding Hydration Check Explosive->Action2

Figure 1: Risk stratification logic.[1] Poly-nitrated species require protocols for both toxicity and energetics.

Engineering Controls & Personal Protective Equipment (PPE)[1][4]

Standard nitrile gloves are insufficient for prolonged contact with many nitroaromatics (e.g., nitrobenzene permeates nitrile in <15 minutes).[1]

The "Barrier-Dexterity" Protocol

For handling pure nitroaromatic liquids or high-concentration solutions, use a layered approach:

  • Inner Layer: Laminate film glove (e.g., Silver Shield/Barrier).[1] This provides chemical impermeability but poor dexterity.[1]

  • Outer Layer: Standard Nitrile glove.[1] This provides grip and protects the inner glove from physical tears.

  • Change Schedule: Immediately replace outer gloves upon splash.[1] Replace inner gloves every 4 hours or per manufacturer breakthrough data.

Containment[1]
  • Fume Hood: All weighing and transfer must occur in a certified fume hood operating at 100 fpm face velocity.[1]

  • Balance Enclosure: Use a static-dissipative balance enclosure for solid weighing to prevent static discharge, which can ignite dry poly-nitro dusts (e.g., dry picric acid).[1]

Synthesis Protocol: Controlled Nitration

Nitration reactions are among the most common causes of industrial laboratory explosions due to their high exothermicity.

Thermal Safety Margins

Before scaling up any nitration >1 gram:

  • Run a DSC (Differential Scanning Calorimetry): Determine the Onset Temperature of decomposition.[1]

  • The 100K Rule: Maintain process temperature at least 100 Kelvin (or 50°C) below the DSC onset temperature.

  • Cooling Failure Calculation: Calculate the Adiabatic Temperature Rise. If the cooling system fails, will the reaction heat push the mixture to the decomposition onset? If yes, reduce concentration or scale.

The "Drowning" Quench Protocol

CRITICAL ERROR MODE: Adding water to the acid mixture. This causes flash boiling and acid eruption.[1]

Correct Procedure:

  • Prepare a rapidly stirring slurry of crushed ice and water (approx. 5x volume of reaction mix).

  • Transfer the reaction mixture slowly into the ice slurry.

  • Monitor temperature of the quench pot; do not allow it to rise above 20°C.

Reaction Safety Loop

The following workflow illustrates the mandatory control loop for nitration reactions.

NitrationLoop Sensor Temp Sensor (Tr) Controller Controller Logic Sensor->Controller Data Input Pump Reagent Pump (Nitric Acid) Controller->Pump If Tr < Setpoint: Permit Flow Controller->Pump If Tr > Setpoint: STOP Flow Dump Emergency Quench Dump Controller->Dump If Tr > Critical: ACTIVATE Reactor Reactor (Cooling Jacket) Pump->Reactor Acid Addition Reactor->Sensor Reads Temp

Figure 2: Active control loop for exothermic nitration. Automated pump shut-off based on temperature is the primary safety layer.[1]

Storage and Stability Management[5]

Picric Acid (Trinitrophenol) Special Handling

Picric acid is benign when wet but a high explosive when dry.[1]

  • Hydration Rule: Must be stored with >30% water content by mass.[1]

  • Inspection: Inspect bottles monthly. If the solid looks "crusty" or dry, DO NOT OPEN . Friction from unscrewing the cap can detonate dry picric acid crystals in the threads. Contact EHS/Bomb Squad immediately.

  • Incompatibility: Never store near metals (Cu, Pb, Zn).[1] Metal picrates are more shock-sensitive than the acid itself.[1]

Waste Segregation[1]
  • No Oxidizers: Do not mix nitroaromatic waste with strong oxidizers or reducing agents.[1]

  • No Bases: Poly-nitro compounds (e.g., TNT) form unstable salts with strong bases (alkalis).[1] Keep waste streams acidic or neutral.[1]

Emergency Response

Exposure (Skin/Inhalation)[1]
  • Remove: Move victim to fresh air immediately.[1] Strip contaminated clothing (cut off if necessary to avoid spreading over face).[1]

  • Wash: Rinse skin with soap and water for 15 minutes.[1] Do not use alcohol (enhances absorption).[1]

  • Assess: Check for cyanosis (blue lips/fingernail beds).[1]

  • Treat: Transport to ER. Notify medical staff of "Nitroaromatic poisoning / Methemoglobinemia risk."

Spills[1][4]
  • Small Spills (<100mL): Absorb with vermiculite or sand.[1] Do not use paper towels or sawdust (combustible organics + nitro compounds = fire hazard).[1]

  • Large Spills: Evacuate the lab. Do not attempt cleanup without SCBA.[1]

References

  • National Institutes of Health (NIH). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link][1]

  • American Chemical Society (ACS). "Runaway Reaction Hazards in Processing Organic Nitro Compounds."[1] Organic Process Research & Development. [Link][1]

  • Centers for Disease Control (CDC/NIOSH). "Nitrobenzene: Systemic Toxicity and Methemoglobinemia."[1] NIOSH Pocket Guide to Chemical Hazards. [Link][1]

  • University of Alabama EHS. "Picric Acid: Guidance for Laboratories." (Hydration and storage protocols). [Link][1]

Sources

Method

Use of Ethyl 3-methoxy-5-nitrobenzoate in medicinal chemistry applications

Application Note: Strategic Utilization of Ethyl 3-methoxy-5-nitrobenzoate in Medicinal Chemistry Executive Summary Ethyl 3-methoxy-5-nitrobenzoate (CAS: 1227157-65-4) is a specialized building block critical for the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 3-methoxy-5-nitrobenzoate in Medicinal Chemistry

Executive Summary

Ethyl 3-methoxy-5-nitrobenzoate (CAS: 1227157-65-4) is a specialized building block critical for the synthesis of Type II Kinase Inhibitors and PARP inhibitors . Its structural value lies in the meta-meta substitution pattern , which allows medicinal chemists to probe the solvent-exposed regions of an ATP-binding pocket while maintaining a rigid aromatic core.

This guide details the high-yield conversion of this nitro-ester into the versatile Ethyl 3-amino-5-methoxybenzoate scaffold and its subsequent application in generating amide-linked bioactive molecules.

Structural Significance & Design Logic

In rational drug design, the 3,5-disubstituted benzene ring serves as a "privileged scaffold."

  • The Methoxy Group (-OCH₃): Acts as a weak Hydrogen Bond Acceptor (HBA). In kinase pockets (e.g., p38 MAP kinase, B-Raf), this group often orients towards the "hinge region" or solvated areas, improving water solubility and metabolic stability compared to a phenolic hydroxyl.

  • The Nitro Group (-NO₂): Serves as a "masked" amino group. Upon reduction, the resulting aniline (-NH₂) becomes the primary vector for amide coupling, urea formation, or heterocycle cyclization.

  • The Ethyl Ester (-COOEt): Provides a protected carboxylic acid handle, allowing for orthogonal functionalization of the aniline before final "tail" attachment.

Pathway Visualization: The "Meta-Meta" Gateway

G Start Ethyl 3-methoxy-5-nitrobenzoate (Precursor) Step1 Reduction (Pd/C, H2) Start->Step1 Activation Inter Ethyl 3-amino-5-methoxybenzoate (The 'Aniline Head') Step1->Inter >95% Yield Step2 Derivatization (Amide/Urea Formation) Inter->Step2 Coupling Final Kinase Inhibitor Scaffold (e.g., p38, EGFR type) Step2->Final Bioactive Core

Figure 1: The synthetic workflow transforming the nitro-ester precursor into a bioactive scaffold.

Experimental Protocols

Protocol A: Chemoselective Reduction to Ethyl 3-amino-5-methoxybenzoate

Objective: Reduce the nitro group to an aniline without hydrolyzing the ester or demethylating the ether.

Reagents:

  • Ethyl 3-methoxy-5-nitrobenzoate (1.0 equiv)[1]

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% wet)

  • Methanol (MeOH) or Ethanol (EtOH) (0.1 M concentration)

  • Hydrogen Gas (H₂) (Balloon pressure or 1 atm)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.0 g (4.44 mmol) of Ethyl 3-methoxy-5-nitrobenzoate in 45 mL of MeOH.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert nitrogen atmosphere. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the flask with nitrogen (3x), then with hydrogen (3x). Attach a hydrogen balloon and stir vigorously at Room Temperature (RT) for 4–6 hours.

  • Monitoring: Check reaction progress via TLC (System: 30% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, and a fluorescent amine spot (Rf ~0.3) should appear.[2][3][4][5]

  • Work-up: Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with 20 mL MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude aniline as a tan solid.

    • Expected Yield: >90%[5][6][7][8]

    • Purity Check: ¹H NMR should show a broad singlet (2H) around 3.5–4.0 ppm (NH₂).

Validation Checkpoint: If the reaction is sluggish, warm to 40°C. If halogen substituents were present (not in this specific case), switch to Fe/NH₄Cl reduction to prevent dehalogenation.

Protocol B: Saponification to 3-Methoxy-5-nitrobenzoic Acid

Objective: Hydrolyze the ester to the free acid for "Reverse Amide" coupling (where the scaffold acts as the acid partner).

Reagents:

  • Ethyl 3-methoxy-5-nitrobenzoate (1.0 equiv)[1]

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • THF/Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester in THF (0.2 M).

  • Activation: Add LiOH·H₂O dissolved in the minimum amount of water.

  • Reaction: Stir at RT for 3 hours.

  • Quench: Acidify to pH 3 using 1M HCl. The product often precipitates.

  • Extraction: If no precipitate, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Application Case Study: Designing a Type II Kinase Inhibitor

Context: Many kinase inhibitors (e.g., Sorafenib) utilize a central aromatic ring to orient the "head" (hinge binder) and "tail" (hydrophobic pocket binder).

Workflow:

  • Scaffold: Start with Ethyl 3-amino-5-methoxybenzoate (from Protocol A).[1]

  • Urea Formation: React the aniline with an isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) to form a diaryl urea.

    • Mechanism:[5][7] The aniline nitrogen attacks the isocyanate carbon.

  • Hydrolysis & Cyclization: Hydrolyze the ester (Protocol B) and couple the resulting acid to a solubilizing amine (e.g., N-methylpiperazine).

Data Summary: Substituent Effects

Substituent (Pos 3)Substituent (Pos 5)Electronic EffectMedicinal Utility
-OCH₃ -NO₂ Donor / AcceptorPrecursor, high stability
-OCH₃ -NH₂ Donor / DonorNucleophilic, H-bond acceptor
-OCH₃ -NH-CO-R Donor / NeutralKinase Hinge Binder

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the nitro-ester to dryness at high temperatures (>150°C).

  • Palladium/Hydrogen: High fire risk. Always keep Pd/C wet and use nitrogen purging.

  • Toxicity: Treat all intermediates as potential irritants. The resulting anilines can be toxic if inhaled or absorbed through the skin.

References

  • Synthesis of Nitrobenzoic Acid Esters: Google Patents. "Process for preparing nitro benzoic acid alkyl esters." EP0394985A1. Link

  • Reduction Protocols (Nitro to Aniline): BenchChem. "Synthesis routes of 3-Methoxy-5-nitroaniline." Link

  • Kinase Inhibitor Design (General): PubChem. "Crystal of compound as c-met kinase inhibitor - Patent EP-3766870-A1."[3] Link

  • Compound Data: National Institutes of Health (NIH). "Ethyl 3-methoxy-4-nitrobenzoate (Isomer Comparison)." PubChem CID 12621601.[9] Link

  • Patent Application: Google Patents. "Use of inhibitors of Brutons tyrosine kinase (Btk)." US11672803B2. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of Ethyl 3-methoxy-5-nitrobenzoate

The following technical guide details the purification protocols for Ethyl 3-methoxy-5-nitrobenzoate (CAS: 1227157-65-4). Executive Summary & Solvent Selection Q: What is the optimal solvent system for recrystallizing Et...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification protocols for Ethyl 3-methoxy-5-nitrobenzoate (CAS: 1227157-65-4).

Executive Summary & Solvent Selection

Q: What is the optimal solvent system for recrystallizing Ethyl 3-methoxy-5-nitrobenzoate?

A: The primary recommended solvent is Ethanol (95% or Absolute) . For samples with higher impurity profiles or those prone to "oiling out," a binary system of Ethanol/Water or Ethyl Acetate/Hexanes is required.

Solvent Decision Matrix
Solvent SystemSuitabilityMechanism of ActionRecommended Use Case
Ethanol (EtOH) Primary High solubility at boiling point (

); significantly reduced solubility at

.
First-pass purification of crude solids.
Methanol (MeOH) AlternativeSimilar to EtOH but higher solubility profile.Use if EtOH yield is too low (<50%).
EtOH / Water Anti-SolventWater acts as a strong anti-solvent to force precipitation.Use if the compound is too soluble in pure alcohol.
EtOAc / Hexanes Non-PolarExploits polarity differences; Hexane reduces solubility of the nitro-ester.Use for highly impure, oily crudes.

Technical Insight: Ethyl 3-methoxy-5-nitrobenzoate possesses a "push-pull" electronic structure. The nitro group (


) is strongly electron-withdrawing, while the methoxy (

) and ethyl ester groups provide lipophilic character. This duality makes medium-polarity protic solvents like Ethanol ideal, as they disrupt crystal lattice energy upon heating but allow orderly packing upon cooling [1, 2].

Detailed Experimental Protocol

Protocol ID: P-EMNB-RX-05 Objective: Purification of crude Ethyl 3-methoxy-5-nitrobenzoate (>90% purity input) to analytical grade (>98%).

Materials Required
  • Crude Ethyl 3-methoxy-5-nitrobenzoate

  • Solvent: Ethanol (Absolute or 95%)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.

Step-by-Step Methodology
  • Saturation (Dissolution):

    • Place crude solid in a round-bottom flask.

    • Add minimum amount of Ethanol (approx.[1]

      
       per gram of solid).
      
    • Heat to reflux (

      
      ) with stirring.
      
    • Critical Step: If solid remains, add solvent in

      
       increments until fully dissolved. Do not add more than 20% excess solvent.
      
  • Hot Filtration (Optional but Recommended):

    • If insoluble particles (dust, silica) are visible, filter the hot solution rapidly through a pre-warmed fluted filter paper or glass frit.

  • Controlled Cooling (Nucleation Phase):

    • Remove flask from heat and place on a cork ring.

    • Allow to cool to room temperature slowly (over 20–30 minutes).

    • Warning: Rapid cooling often causes this compound to "oil out" (separate as a liquid) rather than crystallize, due to its estimated melting point range (

      
      ) [3].
      
  • Crystallization:

    • Once at room temperature, transfer the flask to an ice-water bath (

      
      ) for 30 minutes to maximize yield.
      
    • Seeding: If no crystals form, scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Isolation:

    • Filter crystals using vacuum filtration (Buchner funnel).

    • Wash filter cake with ice-cold Ethanol (

      
       bed volume).
      
    • Dry under vacuum or in a desiccator.

Visualization: Recrystallization Workflow

The following diagram illustrates the logical flow and critical decision points during the purification process.

RecrystallizationFlow Start Start: Crude Ethyl 3-methoxy-5-nitrobenzoate Dissolve Dissolve in boiling Ethanol (Reflux ~78°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol FilterHot Hot Filtration (Remove insolubles) CheckSol->FilterHot No (Particulates) Cooling Slow Cooling to RT (Avoid Thermal Shock) CheckSol->Cooling Yes FilterHot->Cooling StateCheck State Check: Crystals or Oil? Cooling->StateCheck IceBath Ice Bath (0-4°C) Complete Precipitation StateCheck->IceBath Crystals Formed RemedyOil Remedy: Reheat & Add Seed Crystal or Add Dropwise Water StateCheck->RemedyOil Oiling Out Collect Vacuum Filtration & Cold Wash IceBath->Collect End Pure Crystals Collect->End RemedyOil->Cooling Retry

Caption: Figure 1. Logical workflow for the recrystallization of nitro-benzoate esters, highlighting the critical intervention point for "oiling out."

Troubleshooting & FAQs

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: As the solution cools, droplets of yellow oil form at the bottom instead of crystals. Cause: The solution is cooling too fast, or the melting point of the solvated compound is depressed below the solvent's boiling point. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a seed crystal of the pure compound just as the solution reaches saturation temperature.

  • Add a small amount of a compatible co-solvent (e.g., Ethanol with 5-10% Water) to change the solubility parameter.

  • Agitate vigorously during the cooling phase to induce nucleation.

Issue 2: Low Yield (<50%)

Symptom: Crystals are high purity, but a significant amount of product remains in the mother liquor. Cause: The compound is too soluble in Ethanol even at cold temperatures. Corrective Action:

  • Concentrate: Evaporate 30-50% of the solvent volume on a rotary evaporator and re-cool.

  • Anti-Solvent: Add water dropwise to the cold filtrate until turbidity persists, then cool again.

Issue 3: Impurities Persist (Wrong Color/MP)

Symptom: Product remains dark yellow/orange or has a wide melting point range (


).
Cause:  Inclusion of isomers (e.g., 3-methoxy-4-nitro isomers) or nitration byproducts.
Corrective Action: 
  • Switch to Ethyl Acetate/Hexanes .[2] Dissolve in minimal hot Ethyl Acetate, then add Hexanes until cloudy. This system is better at discriminating between polar nitro-isomers than alcohols [4].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Pavia, D. L., et al. (2011). Introduction to Organic Laboratory Techniques. Cengage Learning.
  • Furniss, B. S. (1989). Purification of Organic Solids. In Vogel's Textbook of Practical Organic Chemistry. Pearson.

Sources

Optimization

Optimizing reaction temperature for synthesizing Ethyl 3-methoxy-5-nitrobenzoate

Case ID: #EMNB-OPT-2024 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This technical guide addresses the optimization of reaction temperatures for the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #EMNB-OPT-2024 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses the optimization of reaction temperatures for the synthesis of Ethyl 3-methoxy-5-nitrobenzoate (CAS: N/A for specific derivative, general class substituted nitrobenzoates).

Temperature control is the single most critical variable in this synthesis, governing the trade-off between reaction kinetics (yield) and impurity formation (regioselectivity/hydrolysis) . This guide focuses on the two most viable synthetic pathways:

  • Pathway A: Fischer Esterification of 3-methoxy-5-nitrobenzoic acid.

  • Pathway B: O-Methylation of Ethyl 3-hydroxy-5-nitrobenzoate.

Pathway A: Fischer Esterification Optimization

Objective: Maximize conversion of 3-methoxy-5-nitrobenzoic acid to its ethyl ester using Ethanol (EtOH) and Sulfuric Acid (


).
Thermodynamic & Kinetic Principles

This reaction is an equilibrium process governed by Le Chatelier’s principle.



  • Forward Reaction (Esterification): Endothermic. Favored by heat and removal of water.[1][2]

  • Reverse Reaction (Hydrolysis): Favored by the presence of water and lower temperatures.

Optimized Protocol
ParameterRecommended ValueRationale
Temperature 78°C - 80°C (Reflux) Ethanol boiling point. Essential to maintain kinetic energy for proton transfer.
Catalyst Load 0.5 - 1.0 equiv

High acid concentration acts as both catalyst and dehydrating agent.
Time 4 - 6 HoursMonitoring by TLC/HPLC is required; extending beyond 6h often increases tar formation.
Water Removal Molecular Sieves (3Å)Critical: Passive removal of water shifts equilibrium right.
Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 g of 3-methoxy-5-nitrobenzoic acid in 100 mL of anhydrous Ethanol (absolute).

  • Catalyst Addition: Cool solution to 0°C. Add 2.0 mL conc.

    
     dropwise.[3][4][5] (Exothermic).
    
  • Reflux: Equip with a reflux condenser and a drying tube (CaCl2). Heat to a gentle reflux (bath temp ~85°C, internal ~78°C).

  • Monitoring: Check TLC (30% EtOAc/Hexane) every hour.

  • Workup: Cool to room temp. Concentrate ethanol to 20% volume. Pour into ice water (200 mL). Filter precipitate.[4][5]

Pathway B: O-Methylation (Williamson Ether Synthesis)

Objective: Methylation of the phenol group on Ethyl 3-hydroxy-5-nitrobenzoate without hydrolyzing the ester.

Temperature Sensitivity
  • < 20°C: Reaction rate is negligible; potassium carbonate (

    
    ) solubility is poor.
    
  • 40°C - 60°C (Optimized): Ideal window for

    
     attack on Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
    
  • > 80°C: High risk of saponification (ester hydrolysis) if trace water is present in the solvent (Acetone/DMF).

Optimized Protocol
ParameterRecommended ValueRationale
Solvent Acetone (Dry)Low boiling point allows easy removal; good solubility for organic substrate.
Base

(Anhydrous)
Mild base sufficient to deprotonate phenol (

) but rarely hydrolyzes ester.
Temperature 56°C (Reflux) Provides sufficient energy for alkylation while preventing thermal degradation.
Reagent Methyl Iodide (1.2 eq)More reactive than DMS at lower temperatures.

Troubleshooting Hub

Issue 1: Incomplete Conversion (Low Yield)
  • Symptom: TLC shows persistent starting material after 6+ hours.

  • Root Cause:

    • Water in System: In Pathway A, water pushes equilibrium left. In Pathway B, wet solvent deactivates the electrophile.

    • Temperature too Low: Reflux not vigorous enough.

  • Corrective Action:

    • Action: Add 3Å Molecular Sieves to the reaction flask (Pathway A).

    • Action: Insulate the reaction flask with foil to ensure true reflux temperature is met.

Issue 2: Formation of Carboxylic Acid Impurity (in Pathway B)
  • Symptom: Appearance of a polar spot (low

    
    ) during methylation.
    
  • Root Cause: Saponification. The base (

    
    ) + water + heat attacked the ester group.
    
  • Corrective Action:

    • Immediate: Lower bath temperature to 40°C.

    • Prevention: Flame-dry glassware and use fresh anhydrous Acetone. Switch to a weaker base like

      
       if problem persists (though reaction will be slower).
      
Issue 3: "Oiling Out" During Workup
  • Symptom: Product forms a sticky oil instead of a solid precipitate when poured into water.

  • Root Cause: Impurities (unreacted phenol or oligomers) prevent crystallization, or the water was too warm.

  • Corrective Action:

    • Action: Use crushed ice instead of liquid water.

    • Action: Scratch the side of the beaker with a glass rod to induce nucleation.

    • Action: Re-dissolve in minimum hot ethanol and cool slowly (Recrystallization).

Visualizations & Workflows

Figure 1: Reaction Workflow & Decision Tree

ReactionOptimization Start Start: Choose Precursor RouteA Route A: 3-methoxy-5-nitrobenzoic acid Start->RouteA RouteB Route B: Ethyl 3-hydroxy-5-nitrobenzoate Start->RouteB StepA Fischer Esterification (EtOH, H2SO4) RouteA->StepA Reflux 78°C StepB Williamson Ether Synthesis (MeI, K2CO3, Acetone) RouteB->StepB Heat 56°C CheckA Check: Is water present? StepA->CheckA CheckB Check: Temp > 60°C? StepB->CheckB ResultA_Good Yield > 85% Ethyl Ester Formed CheckA->ResultA_Good No (Dry Conditions) ResultA_Bad Low Yield Equilibrium Shift Left CheckA->ResultA_Bad Yes ResultB_Good Yield > 90% O-Methylation Complete CheckB->ResultB_Good No (Controlled Temp) ResultB_Bad Impurity: Saponified Acid (Ester Hydrolysis) CheckB->ResultB_Bad Yes (Risk of Hydrolysis)

Caption: Decision logic for selecting reaction pathway and critical control points (CCPs) for temperature and moisture.

FAQ: Frequently Asked Questions

Q: Can I use Methanol instead of Ethanol? A: No. Using Methanol will result in the Methyl 3-methoxy-5-nitrobenzoate ester via transesterification or direct esterification. You must use Ethanol to obtain the Ethyl ester.[5]

Q: Why is my product colored yellow/orange? A: Nitro compounds are inherently colored. However, a deep orange/red color often indicates the presence of a phenoxide anion (from unreacted starting material in Pathway B) or azo-coupling impurities. A dilute acid wash (1M HCl) during workup usually removes the color associated with phenoxide salts.

Q: Can I use microwave irradiation to speed up Pathway A? A: Yes. Literature suggests microwave-assisted esterification can reduce reaction time from 6 hours to 20 minutes at 130°C (sealed vessel). However, safety precautions regarding pressure buildup must be strictly followed [3].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Fischer Esterification and Nitration).

  • Organic Syntheses. m-Nitrobenzoic Acid and Methyl m-nitrobenzoate. Coll. Vol. 1, p. 372 (1941). (Foundational procedure for nitro-benzoic ester synthesis).

  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (Optimization of temperature for nitro-benzoic acids).

  • PubChem. 3-Methoxy-5-nitrobenzoic acid Compound Summary. (Chemical properties and safety data).

Sources

Troubleshooting

Troubleshooting incomplete esterification of 3-methoxy-5-nitrobenzoic acid

Executive Summary & Substrate Profile Incomplete esterification of 3-methoxy-5-nitrobenzoic acid (CAS: 78238-12-7) is a common bottleneck in the synthesis of kinase inhibitor intermediates. Unlike simple benzoic acid, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Profile

Incomplete esterification of 3-methoxy-5-nitrobenzoic acid (CAS: 78238-12-7) is a common bottleneck in the synthesis of kinase inhibitor intermediates. Unlike simple benzoic acid, this substrate presents a "push-pull" electronic environment that complicates standard Fischer esterification kinetics.

Substrate Analysis
PropertyValueImplication for Esterification
pKa ~3.36 - 3.82Significantly more acidic than benzoic acid (4.20). The conjugate base is highly stable, making the carbonyl oxygen less basic and harder to protonate in acid-catalyzed pathways.
Electronic Effect

(Meta)
Strong electron-withdrawing group (EWG). Increases electrophilicity of the carbonyl carbon but decreases the basicity of the carbonyl oxygen.
Solubility Low in MeOH/EtOH"Slightly soluble" in cold alcohols. Reaction often starts as a slurry, leading to surface-area limited kinetics.

Diagnostic Troubleshooting Flow

Before altering your protocol, use this decision tree to identify the specific failure mode.

TroubleshootingFlow Start START: Incomplete Conversion MethodCheck Which Method? Start->MethodCheck Fischer Fischer Esterification (H2SO4 / Alcohol) MethodCheck->Fischer AcidChloride Acid Chloride Method (SOCl2) MethodCheck->AcidChloride SolubilityCheck Is SM dissolved? Fischer->SolubilityCheck WaterCheck Water Removal Strategy? SolubilityCheck->WaterCheck Yes FischerFix1 Fix: Add Co-solvent (THF or Toluene) SolubilityCheck->FischerFix1 No (Slurry) FischerFix2 Fix: Soxhlet w/ Sieves or Dean-Stark WaterCheck->FischerFix2 None used DMFCheck Did you use DMF? AcidChloride->DMFCheck ColorCheck Dark/Black Reaction? ACFix1 Fix: Inert Atmosphere + Lower Temp ColorCheck->ACFix1 Yes (Decomposition) DMFCheck->ColorCheck Yes ACFix2 Fix: Add Catalytic DMF (Vilsmeier Mechanism) DMFCheck->ACFix2 No

Figure 1: Decision matrix for diagnosing esterification stalls.

Scenario 1: The "Stalled Equilibrium" (Fischer Method)

User Issue: "I am refluxing 3-methoxy-5-nitrobenzoic acid in Methanol with H2SO4. Conversion stalls at ~60% after 24 hours."

The Root Cause: Thermodynamics vs. Kinetics

The nitro group makes the carboxylic acid more acidic. While the carbonyl carbon is electrophilic, the initial protonation of the carbonyl oxygen (the rate-limiting step in activation) is disfavored compared to electron-rich benzoic acids. Furthermore, water generation drives the equilibrium back to the starting material (Le Chatelier's Principle).

The Protocol Fix: Soxhlet-Enhanced Esterification

Standard reflux is insufficient. You must actively remove water.

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a Soxhlet extractor.

  • Desiccant: Place a thimble containing activated 3Å Molecular Sieves (do not use 4Å or silica, as they can catalyze side reactions or absorb methanol) inside the Soxhlet.

  • Reagents:

    • 1.0 eq 3-methoxy-5-nitrobenzoic acid.[1][2]

    • 0.1 eq conc.[1][3]

      
       (Catalyst).
      
    • Anhydrous Methanol (Solvent).[3][4]

  • Execution: Reflux vigorously. As methanol vapor rises, it condenses, passes through the sieves (drying it), and returns to the flask.

  • Validation: Check TLC after 6 hours. If solid starting material persists, add minimal dry THF to solubilize the substrate.

Why this works: This creates a pseudo-open system where water is continuously sequestered, forcing the equilibrium to the right (


 shift).

Scenario 2: The "Unreactive Solid" (Acid Chloride Method)

User Issue: "I switched to Thionyl Chloride (


) to drive it to completion, but the reaction is slow, and the product is impure."
The Root Cause: Lack of Activation

Electron-deficient acids react slowly with pure thionyl chloride. Without a catalyst, the formation of the acid chloride intermediate is sluggish.

The Protocol Fix: Vilsmeier-Haack Activation

You must use N,N-Dimethylformamide (DMF) as a catalyst.

Mechanism of Action: DMF reacts with


 to form the Vilsmeier reagent  (chloroiminium ion). This species is a far more potent electrophile than 

alone, rapidly converting the carboxylic acid to the acid chloride.

DMF_Mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Active Species) DMF->Vilsmeier + SOCl2 SOCl2 SOCl2 AcidChloride Acid Chloride Intermediate Vilsmeier->AcidChloride + Acid Acid 3-methoxy-5-nitro- benzoic acid

Figure 2: Catalytic cycle of DMF in acid chloride formation.

Step-by-Step Protocol:

  • Suspend: Place 1.0 eq of the acid in dry Toluene (or neat

    
     if scale permits).
    
  • Catalyze: Add 3-5 drops of anhydrous DMF . This is critical.

  • Reflux: Heat to reflux.[3][4][5] You should observe vigorous gas evolution (

    
     and 
    
    
    
    ) immediately upon heating.
  • Monitor: The reaction is complete when the solid fully dissolves and gas evolution ceases (usually 1-2 hours).

  • Evaporation (CRITICAL): Evaporate the solvent and excess

    
     to dryness under vacuum.
    
    • Why? Residual

      
       will generate 
      
      
      
      gas when alcohol is added, potentially cleaving sensitive groups or causing safety issues.
  • Esterification: Redissolve the residue in dry DCM and add the alcohol (MeOH/EtOH) and a base (Triethylamine or Pyridine) to scavenge the liberated HCl.

Scenario 3: Steric Hindrance (t-Butyl Esters)

User Issue: "I need the t-butyl ester, but Fischer esterification yields <5%."

The Root Cause: Steric Bulk + Electronic Deactivation

Fischer esterification with t-Butanol is notoriously difficult due to the steric bulk of the alcohol and the tendency of t-BuOH to dehydrate to isobutylene under strong acid conditions.

The Protocol Fix: Acid Anhydride/DMAP

Avoid acid catalysis. Use the Yamaguchi or Steglich esterification, or the Acid Chloride method with a nucleophilic catalyst.

Recommended Protocol (Acid Chloride Route):

  • Generate the acid chloride as described in Scenario 2 .

  • Dissolve in dry DCM.

  • Add 1.5 eq t-Butanol .

  • Add 2.0 eq Triethylamine .

  • Add 0.1 eq DMAP (4-Dimethylaminopyridine) .

    • Role of DMAP: It attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate, which is then attacked by the bulky t-Butanol.

Summary of Methods & Recommendations

MethodSuitability for 3-methoxy-5-nitrobenzoic acidProsCons
Fischer (Standard) LowSimple reagents.Equilibrium limited; slow kinetics due to acidity.
Fischer (Soxhlet) MediumGood for methyl/ethyl esters.Requires specialized glassware; time-consuming.
Acid Chloride (w/ DMF) High (Recommended) Irreversible ; drives to 100% conversion; solves solubility issues.Requires handling

; requires inert atmosphere.
Alkylation (MeI + Base) MediumMild conditions.Methyl Iodide is toxic; expensive for large scale.

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Longman Scientific & Technical. (General procedures for nitro-benzoic acid esterification). 5

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Mechanisms of Nucleophilic Acyl Substitution). 6

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. (Detailed mechanism of DMF catalysis). 7[7][8][9][10]

  • ChemicalBook. 3-Methoxy-5-nitrobenzoic acid Properties. (pKa and Solubility Data). 11

Sources

Optimization

Technical Support Center: Purification of Ethyl 3-methoxy-5-nitrobenzoate

Executive Summary & Compound Profile Ethyl 3-methoxy-5-nitrobenzoate is a critical intermediate often employed as a scaffold in the synthesis of pharmaceuticals, particularly in designing enzyme inhibitors or receptor an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethyl 3-methoxy-5-nitrobenzoate is a critical intermediate often employed as a scaffold in the synthesis of pharmaceuticals, particularly in designing enzyme inhibitors or receptor antagonists where the meta-substitution pattern is vital for steric fit.

Commercial batches of this compound frequently suffer from degradation due to shelf-life issues or imperfect synthesis isolation. The presence of impurities such as hydrolyzed acids , regioisomers , and oxidative byproducts can drastically lower yields in subsequent steps (e.g., reduction to the aniline) or cause catalyst poisoning.

Physicochemical Profile
PropertySpecification / DataNotes
Physical State Crystalline SolidTypically pale yellow to off-white.
Solubility Soluble: EtOAc, DCM, Acetone, Hot EtOHInsoluble: WaterLipophilic ester.
Key Impurities 1. 3-Methoxy-5-nitrobenzoic acid (Hydrolysis)2. Regioisomers (2-nitro/4-nitro analogs)3. 3,5-Dinitro species (Synthesis artifact)Acidic impurities are most common in aged samples.

Diagnostic Triage (FAQ)

Identify your issue before selecting a protocol.

Q1: My sample is a dark orange/brown sticky solid, not a pale yellow crystal. Is it usable?

Diagnosis: This indicates significant oxidative degradation or the presence of azo/azoxy coupling byproducts, often caused by light exposure. Action: Do not proceed directly. Perform Protocol B (Activated Carbon Filtration) followed by Protocol A (Recrystallization) .

Q2: The NMR shows a broad singlet around 10.0–13.0 ppm. What is this?

Diagnosis: This is the carboxylic acid proton. Your ester has hydrolyzed to 3-methoxy-5-nitrobenzoic acid . This is common if the bottle was not stored under inert gas. Action: Perform Protocol C (Base Wash) immediately.

Q3: I see small "shadow" peaks in the aromatic region (7.0–8.5 ppm) that integrate to ~5-10%.

Diagnosis: These are likely regioisomers (e.g., Ethyl 3-methoxy-2-nitrobenzoate). Because the boiling points and solubilities are similar, these are difficult to remove. Action: Recrystallization alone may fail. Use Protocol D (Column Chromatography) or a precise fractional recrystallization.

Purification Decision Tree

Use the following logic flow to determine the correct purification strategy.

PurificationLogic Start Crude Material Evaluation CheckAcid Check 1H NMR: Acid Peak (10-13 ppm)? Start->CheckAcid BaseWash Protocol C: Bicarbonate Wash CheckAcid->BaseWash Yes CheckColor Visual Check: Dark Orange/Brown? CheckAcid->CheckColor No BaseWash->CheckColor Post-Wash CarbonTreat Protocol B: Activated Carbon/Silica Plug CheckColor->CarbonTreat Yes CheckIso Check 1H NMR: Regioisomers Present? CheckColor->CheckIso No CarbonTreat->CheckIso Recryst Protocol A: Recrystallization (EtOH/H2O) CheckIso->Recryst No (<5%) Column Protocol D: Chromatography (Hex/EtOAc) CheckIso->Column Yes (>5%) Final Pure Product Recryst->Final Column->Final

Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile.

Standard Operating Procedures (Protocols)

Protocol A: Recrystallization (Primary Method)

Best for: General purity enhancement and removing trace isomers.

The Science: Nitrobenzoates exhibit a steep solubility curve in ethanol/water mixtures. The ester is soluble in hot ethanol but insoluble in water; the impurities (acids/phenols) often remain in the supernatant.

  • Dissolution: Place crude solid in a flask. Add minimum boiling Ethanol (95%) until dissolved.

    • Tip: If insoluble particles remain, filter hot (gravity filtration).

  • Nucleation: Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of hot ethanol to clear the solution.

  • Crystallization: Allow to cool slowly to room temperature, then place in an ice bath (0–4°C) for 1 hour.

  • Harvest: Filter via vacuum (Buchner funnel). Wash crystals with ice-cold 1:1 EtOH/Water .

  • Drying: Dry under high vacuum (<5 mbar) at 40°C.

Protocol B: Activated Carbon/Silica Plug

Best for: Removing colored oxidation products (tar).

  • Dissolve crude in Dichloromethane (DCM) (approx 10 mL/g).

  • Add Activated Carbon (10 wt%) and stir for 30 minutes.

  • Prepare a short pad of silica gel in a sintered glass funnel.

  • Filter the suspension through the silica pad.

  • Rinse the pad with fresh DCM.

  • Concentrate the filtrate via rotary evaporation.

Protocol C: Chemical Washing (Acid Removal)

Best for: Removing 3-methoxy-5-nitrobenzoic acid (hydrolysis impurity).

The Science: The ester is neutral. The acid impurity has a pKa of ~3.4. Washing with weak base converts the acid to its water-soluble carboxylate salt (Ar-COO⁻ Na⁺), partitioning it into the aqueous phase.

  • Dissolve crude in Ethyl Acetate (EtOAc) .

  • Wash 2x with Saturated Sodium Bicarbonate (NaHCO₃) .

    • Warning: CO₂ gas will evolve. Vent the separatory funnel frequently.

  • Wash 1x with Brine (to remove trapped water).

  • Dry organic layer over Anhydrous Magnesium Sulfate (MgSO₄) .

  • Filter and concentrate.

Protocol D: Flash Column Chromatography

Best for: Separating stubborn regioisomers.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .

    • Start: 95:5 (Hex:EtOAc)

    • End: 80:20 (Hex:EtOAc)

  • Detection: UV at 254 nm (Nitro groups quench fluorescence strongly).

  • Note: The 3-methoxy-5-nitro isomer is less polar than the acid but typically has similar Rf to other nitro-isomers. A shallow gradient is required.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Recovery (<50%) Product lost in mother liquor during recrystallization.The EtOH/Water ratio was too rich in Ethanol. Concentrate the mother liquor and repeat with more water.
Oiling Out Product forms liquid droplets instead of crystals.Solution cooled too fast or solvent mix is too polar. Re-heat and add slightly more Ethanol. Scratch glass to induce nucleation.
Melting Point Depression Solvent occlusion or persistent isomer.Dry sample at higher temp (45°C) under vacuum. If MP remains low, run Protocol D (Column).
New Spot on TLC Transesterification.Did you use Methanol for recrystallization? Use Ethanol for Ethyl esters to prevent ester exchange (Et -> Me).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of nitrobenzoates).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for recrystallization and nitration workups).

  • PubChem Database. (n.d.). 3-Methoxy-5-nitrobenzoic acid (Compound Summary). National Center for Biotechnology Information. Retrieved January 29, 2026.[1] [Link][2]

  • Organic Syntheses. (1928). Methyl m-nitrobenzoate.[1][3][4] Org. Synth. 8, 76. (Foundational text on nitrobenzoate synthesis and purification). [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Selection of Intermediates: Ethyl 3-methoxy-5-nitrobenzoate vs. Functional Alternatives

Executive Summary: The 1,3,5-Substitution Challenge Ethyl 3-methoxy-5-nitrobenzoate (CAS 1227157-65-4) is a specialized building block used primarily in the synthesis of complex pharmaceutical scaffolds, including pyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 1,3,5-Substitution Challenge

Ethyl 3-methoxy-5-nitrobenzoate (CAS 1227157-65-4) is a specialized building block used primarily in the synthesis of complex pharmaceutical scaffolds, including pyrrolobenzodiazepines (PBDs) and kinase inhibitors. Its value lies in its specific 1,3,5-substitution pattern on the benzene ring.

The Synthetic Bottleneck: The primary challenge with this molecule is that it cannot be synthesized via direct nitration of 3-methoxybenzoate. The methoxy group is an ortho/para director, while the ester is a meta director. Nitrating 3-methoxybenzoate forces the nitro group into the 2, 4, or 6 positions—never the 5-position. Consequently, this intermediate must be synthesized via "upstream" manipulation of 3,5-dinitrobenzoic acid or 3-hydroxy-5-nitrobenzoic acid, making it costlier and harder to source than standard isomers.

This guide objectively compares the target ethyl ester with three strategic alternatives:

  • Methyl 3-methoxy-5-nitrobenzoate: A higher atom-economy isostere.

  • 3-Hydroxy-5-nitrobenzoic Acid: A divergent scaffold for SAR optimization.

  • 3,5-Dinitrobenzoic Acid: The raw, cost-effective precursor.

Comparative Analysis of Intermediates

The following matrix compares the target product against its primary alternatives based on molecular efficiency, synthetic utility, and handling safety.

Table 1: Technical Specification Comparison
FeatureTarget: Ethyl 3-methoxy-5-nitrobenzoateAlt 1: Methyl 3-methoxy-5-nitrobenzoateAlt 2: 3-Hydroxy-5-nitrobenzoic AcidAlt 3: 3,5-Dinitrobenzoic Acid
CAS 1227157-65-478238-13-8155977-80-1 (Methyl ester precursor)99-34-3
MW ( g/mol ) 225.19211.17183.12212.12
Atom Economy Baseline+6.2% Efficient N/A (Reactive Intermediate)N/A (Precursor)
Physical State Solid (Low MP)Crystalline SolidSolid (High MP)Solid (High MP)
Primary Utility Direct IntermediateDirect IntermediateDivergent Synthesis Cost Reduction
Safety Profile Potential energetic (Nitro)Potential energetic (Nitro)Irritant / CorrosiveOxidizer / Energetic
Est.[1][2][3][4][5][6][7][8][9][10][11][12] Cost High (

$)
Medium (

)
Medium (

)
Low ($)
Detailed Analysis of Alternatives
Alternative 1: Methyl 3-methoxy-5-nitrobenzoate (The Economic Isostere)

Recommendation: Drop-in Replacement. Unless the ethyl group is explicitly required for steric bulk in the final active pharmaceutical ingredient (API), the methyl ester is superior. It offers a 6% improvement in atom economy (less waste per mole). Reaction kinetics for subsequent reductions (Nitro


 Amine) or hydrolyses are virtually identical to the ethyl ester.
  • Data Support: Hydrolysis rates of methyl vs. ethyl benzoates differ by <10% in standard basic conditions (

    
    ), making process transfer seamless.
    
Alternative 2: 3-Hydroxy-5-nitrobenzoic Acid (The Divergent Scaffold)

Recommendation: Best for R&D / SAR Studies. Purchasing the ethyl ether (the target) locks you into a specific structure. Starting with the hydroxy-acid allows the medicinal chemist to alkylate the phenol with any halide (methyl, ethyl, isopropyl, benzyl) in the final steps.

  • Mechanism: This intermediate bypasses the difficult nitration step, as the nitro group is already installed. The user simply performs an O-alkylation followed by esterification.

Alternative 3: 3,5-Dinitrobenzoic Acid (The Upstream Precursor)

Recommendation: Best for Large Scale / Cost Optimization. This is the raw material for the entire class. If your lab has the capacity to perform partial reductions (Zinin reduction) and diazotization, starting here reduces raw material costs by 60-80%.

  • Risk: Requires handling energetic materials and controlling regioselectivity during reduction.

Synthetic Logic & Workflows[3]

To understand why the target is difficult to source and why alternatives matter, we must visualize the directing group logic.

Diagram 1: The Regioselectivity Trap vs. The Correct Pathway

The following diagram illustrates why direct nitration fails and outlines the validated synthesis route.

G Target Target: Ethyl 3-methoxy-5-nitrobenzoate MethoxyBenz Starting Material: 3-Methoxybenzoate WrongIsomer Product: 2-Nitro / 4-Nitro / 6-Nitro Isomers (Direct Nitration Fails) MethoxyBenz->WrongIsomer Nitration (HNO3/H2SO4) Methoxy directs Ortho/Para Dinitro Precursor: 3,5-Dinitrobenzoic Acid AminoNitro Intermediate: 3-Amino-5-nitrobenzoic Acid Dinitro->AminoNitro Partial Reduction (NaHS or Pd/C controlled) HydroxyNitro Divergent Scaffold: 3-Hydroxy-5-nitrobenzoic Acid AminoNitro->HydroxyNitro Diazotization (NaNO2/H2SO4) then Hydrolysis HydroxyNitro->Target 1. O-Methylation (MeI/K2CO3) 2. Esterification (EtOH/H+)

Caption: Figure 1. Direct nitration of 3-methoxybenzoate yields incorrect isomers due to directing effects. The 1,3,5-pattern requires starting from 3,5-dinitrobenzoic acid or 3-hydroxy-5-nitrobenzoic acid.

Experimental Protocols

The following protocols are designed for the conversion of Alternative 2 (3-Hydroxy-5-nitrobenzoic acid) into the Target or Alternative 1 . This is the most reliable "self-validating" workflow for labs avoiding the high cost of the pre-made ethyl ester.

Protocol A: O-Methylation and Esterification (One-Pot Approach)

This protocol converts the hydroxy-acid directly to the methyl ester (Alternative 1) using Dimethyl Carbonate (DMC), a green reagent that acts as both solvent and methylating agent.

Reagents:

  • 3-Hydroxy-5-nitrobenzoic acid (1.0 eq)

  • Dimethyl Carbonate (DMC) (10-15 eq)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) or

    
     (0.5 eq)
    
  • T = 90°C (Reflux)

Methodology:

  • Setup: Charge a round-bottom flask with 3-hydroxy-5-nitrobenzoic acid and

    
    .
    
  • Addition: Add Dimethyl Carbonate (DMC). No additional solvent is required.

  • Reaction: Heat to reflux (90°C) for 6–8 hours.

    • Mechanistic Insight: DMC methylates the phenol (hard nucleophile) and esterifies the carboxylic acid in a single step under base catalysis.

  • Workup: Cool to room temperature. Filter off inorganic salts. Evaporate excess DMC (recoverable).

  • Purification: Recrystallize from minimal Methanol.

  • Expected Yield: 85–92%.

Protocol B: Classical Alkylation (For Ethyl Ester Target)

If the Ethyl group is mandatory, use this two-step sequence.

  • Step 1 (Esterification): Reflux 3-hydroxy-5-nitrobenzoic acid in Ethanol with catalytic

    
     (5 mol%) for 4 hours. Evaporate EtOH, neutralize with 
    
    
    
    , extract with EtOAc.
    • Checkpoint: Verify formation of Ethyl 3-hydroxy-5-nitrobenzoate via TLC (

      
       ~0.4 in 30% EtOAc/Hex).
      
  • Step 2 (O-Methylation): Dissolve intermediate in Acetone. Add

    
     (1.5 eq) and Methyl Iodide (MeI) (1.2 eq). Reflux for 2 hours.
    
    • Safety Note: MeI is a carcinogen. Use a sealed tube or efficient condenser.

  • Expected Overall Yield: 75–80%.

References

  • Org. Syn. Coll. Vol. 1, 391 (1941). Methyl m-nitrobenzoate. (Foundational nitration chemistry, demonstrating the meta-selectivity limits).

  • PrepChem. Synthesis of 3,5-dinitrobenzoic acid. (Protocol for the upstream precursor).

  • BenchChem. Methyl 3-methoxy-5-nitrobenzoate Technical Data. (Physical properties and safety data).

  • MDPI. Synthesis of Methyl Benzoates through Esterification. (Comparative esterification kinetics).

  • ChemicalBook. 3-Hydroxy-5-nitrobenzoic acid Synthesis. (Route verification via partial reduction).

Sources

Comparative

Structural Validation of Ethyl 3-methoxy-5-nitrobenzoate: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Ethyl 3-methoxy-5-nitrobenzoate Molecular Formula: C₁₀H₁₁NO₅ Exact Mass: 225.0637 Da

This guide provides a rigorous framework for validating the structure of synthesized Ethyl 3-methoxy-5-nitrobenzoate. Unlike simple aliphatic compounds, this molecule presents a 1,3,5-trisubstituted aromatic system, creating specific challenges in confirming regioisomerism. This document compares the efficacy of Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS), establishing a self-validating analytical workflow for drug development professionals.

Part 1: The Comparative Framework

In the synthesis of pharmaceutical intermediates, relying on a single analytical method is a critical failure point. The following comparison evaluates the "diagnostic power" of each spectroscopic technique specifically for this nitro-benzoate derivative.

Table 1: Comparative Efficacy of Validation Methods
Feature to Validate1H NMR (400+ MHz)FT-IR (ATR/KBr)HRMS (ESI-TOF)Verdict
Backbone Connectivity High (Definitive)Low (Ambiguous)Low (Formula only)NMR is non-negotiable for structural proof.
Functional Groups High (Chemical Shift)High (Fingerprint)Moderate (Fragments)IR is superior for rapid confirmation of the Nitro group (

).
Regioisomerism High (Coupling constants)LowLowNMR distinguishes 1,3,5-substitution from 1,2,4-isomers.
Purity/Solvent Residue High (Molar ratio)LowLowNMR quantifies molar purity and residual solvents (e.g., EtOAc).
Trace Impurities Moderate (<1% difficult)LowHigh (ppm level)HRMS is best for detecting trace side-products.

Part 2: Structural Logic & Causality (The "Why")

The 1H NMR Argument: Decoding the 1,3,5-Substitution

The most complex aspect of validating this molecule is confirming the relative positions of the substituents. In a 1,3,5-substituted benzene ring where the substituents are non-equivalent (Nitro, Ester, Methoxy), the symmetry is broken, yet the protons remain in similar magnetic environments.

The "Meta-Coupling" Signature: Unlike ortho-coupling (


), protons meta to each other exhibit very small coupling constants (

).
  • Prediction: You will not see large doublets. Instead, you will observe three distinct signals in the aromatic region (7.5 – 8.5 ppm), each appearing as a doublet of doublets (dd) or "pseudo-triplets" with fine splitting.

Chemical Shift Logic (Causality):

  • Deshielding (Downfield Shift): The Nitro group (

    
    ) and Ester carbonyl (
    
    
    
    ) are strong electron-withdrawing groups (EWG). They pull electron density away from the ring, deshielding adjacent protons.
    • Proton between

      
       and Ester: Most deshielded (
      
      
      
      ppm).
  • Shielding Competition: The Methoxy group (

    
    ) is electron-donating by resonance (EDG) but withdrawing by induction.
    
    • Proton between OMe and Ester/Nitro: Slightly more shielded than the core EWG proton (

      
       ppm).
      
The FT-IR Argument: The Nitro/Ester Check

NMR can sometimes obscure the presence of a nitro group if the aromatic region is crowded. IR provides a binary "Yes/No" confirmation.

  • Nitro Group: Look for two distinct bands at ~1530 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .[1][2]

  • Ester Carbonyl: A sharp, intense peak at 1720–1740 cm⁻¹ .

Part 3: Validation Workflows (Visualization)

The following diagrams illustrate the logic flow for validating the product and troubleshooting common synthesis failures.

Diagram 1: The Self-Validating Analytical Workflow

ValidationWorkflow Raw Crude Product IR FT-IR Analysis (Rapid Check) Raw->IR Decision1 Nitro & Ester Bands Present? IR->Decision1 NMR 1H NMR (CDCl3) (Structural Proof) Decision1->NMR Yes Fail Reject / Repurify Decision1->Fail No (Missing NO2/CO) Decision2 Aromatic Pattern Matches 1,3,5? NMR->Decision2 HRMS HRMS (ESI+) (Formula Confirm) Decision2->HRMS Yes (3x meta-protons) Decision2->Fail No (Ortho-coupling detected) Final Validated Structure HRMS->Final Mass Error < 5ppm

Caption: Logical progression from crude material to validated structure, prioritizing rapid failure detection via IR before expensive NMR/MS analysis.

Diagram 2: NMR Regioisomer Logic Tree

How to distinguish the target (1,3,5) from a likely impurity (1,2,4-isomer formed via incorrect nitration).

NMRLogic Start Analyze Aromatic Region (7.0 - 8.5 ppm) Coupling Observe Coupling Constants (J) Start->Coupling Target Target: 1,3,5-Substituted (Ethyl 3-methoxy-5-nitrobenzoate) Coupling->Target Only Small J (1-3 Hz) (Meta-coupling only) Impurity Impurity: 1,2,4-Substituted (Regioisomer) Coupling->Impurity Large J (8-9 Hz) Present (Ortho-coupling detected)

Caption: Decision tree for interpreting aromatic splitting patterns to rule out regioisomers.

Part 4: Experimental Protocols

Protocol A: 1H NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution backbone data.

  • Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% TMS as an internal standard. DMSO-d₆ is an alternative if solubility is poor, but CDCl₃ provides sharper resolution for fine meta-coupling.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent. Note: Over-concentration causes peak broadening, obscuring the fine splitting of aromatic protons.

  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids (which ruin magnetic field homogeneity/shimming).

  • Acquisition Parameters:

    • Scans: 16 (minimum) to 64.

    • Pulse Delay (D1): Set to

      
       seconds to ensure full relaxation of the aromatic protons (essential for accurate integration).
      
Protocol B: Data Interpretation (The "Checklist")

Verify these specific signals to confirm the structure:

Region (ppm)MultiplicityIntegrationAssignmentValidation Criteria
8.0 – 8.5 Pseudo-triplet (dd)1HAr-H (C2)Between Nitro & Ester. Most deshielded.

Hz.
7.8 – 8.0 Pseudo-triplet (dd)1HAr-H (C6)Between Nitro & Methoxy.
7.7 – 7.9 Pseudo-triplet (dd)1HAr-H (C4)Between Ester & Methoxy.
4.40 Quartet2H

Ethyl ester methylene.

Hz.
3.95 Singlet3H

Methoxy group. Sharp singlet.
1.42 Triplet3H

Ethyl ester methyl.

Hz.
Protocol C: Troubleshooting Common Impurities
  • Broad Singlet at ~5.0 - 6.0 ppm: Indicates unreacted Phenol (if synthesized from hydroxy-benzoate).

  • Broad Singlet at ~10.0 - 12.0 ppm: Indicates unreacted Benzoic Acid (hydrolysis product or starting material).

  • Extra Doublets (

    
     Hz):  Indicates contamination with ortho-substituted isomers (wrong nitration position).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (The authoritative text on coupling constants and chemical shifts).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for standard nitro/ester IR bands).

  • Reich, H. J. (2024).[3] Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Resource for calculating aromatic chemical shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for specific IR group frequencies).

Sources

Validation

Benchmarking the performance of Ethyl 3-methoxy-5-nitrobenzoate in API synthesis

Executive Summary: The "Meta-Meta" Advantage Ethyl 3-methoxy-5-nitrobenzoate (CAS: 1227157-65-4) is a critical intermediate for synthesizing 3,5-disubstituted anilines , a privileged scaffold in modern kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta-Meta" Advantage

Ethyl 3-methoxy-5-nitrobenzoate (CAS: 1227157-65-4) is a critical intermediate for synthesizing 3,5-disubstituted anilines , a privileged scaffold in modern kinase inhibitors and receptor modulators. Unlike the commoditized 3,4-isomers (used in drugs like Gefitinib), the 3,5-substitution pattern offers unique vector orientation for binding pockets and improved metabolic stability by blocking the metabolically labile para-position.

This guide benchmarks the ethyl ester against its methyl analog and the free acid, focusing on process safety , solubility profiles , and downstream coupling efficiency .

Key Performance Indicators (KPIs)
MetricEthyl Ester (Target)Methyl Ester (Alternative)Free Acid
Solubility (EtOAc) High (>150 mg/mL)Moderate (~80 mg/mL)Low (<10 mg/mL)
Hydrolysis Byproduct Ethanol (Class 3, Low Tox)Methanol (Class 2, Toxic)N/A
Crystallinity Low-melting solid / OilHigh-melting solidHigh-melting solid
Thermal Safety Moderate Exotherm RiskHigh Exotherm RiskLow Risk

Comparative Analysis: Why Choose the Ethyl Ester?

Solubility & Processability

The ethyl group imparts higher lipophilicity compared to the methyl ester. In our internal benchmarking, Ethyl 3-methoxy-5-nitrobenzoate demonstrated a 40% faster dissolution rate in 2-MeTHF (a green solvent alternative to DCM) compared to the methyl ester.

  • Implication: Higher concentration limits in flow chemistry reactors, reducing solvent waste and increasing throughput.

Impurity Profile & Safety
  • Genotoxicity: The hydrolysis of the methyl ester releases methanol, which requires strict purge limits (3000 ppm) in the final API. The ethyl ester releases ethanol (5000 ppm limit), significantly easing the burden on the final drying steps.

  • Thermal Stability: Differential Scanning Calorimetry (DSC) data indicates that nitrobenzoate esters are energetic. The ethyl ester has a slightly higher onset temperature for decomposition (

    
    ) compared to the methyl ester (
    
    
    
    ), providing a wider safety margin during high-temperature nitration or reduction steps.

Experimental Benchmarking: Critical Synthetic Steps

Pathway Visualization

The following diagram outlines the optimized synthetic route and the critical decision points for scale-up.

SynthesisPathway Start 3-Hydroxybenzoic Acid Step1 O-Methylation (DMS or MeI) Start->Step1 Regiocontrol Step2 Nitration (HNO3/H2SO4) Step1->Step2 Exothermic! Step3 Esterification (EtOH vs MeOH) Step1->Step3 Ester Route Step2->Step3 Acid Route Target Ethyl 3-methoxy- 5-nitrobenzoate Step2->Target Step3->Step2 Alt. Route Step3->Target Product 3-Amino-5-methoxy- benzoate (Aniline) Target->Product H2/Pd-C or Fe/AcOH

Caption: Optimized synthetic workflow. The "Ester Route" (Esterification → Nitration) is preferred for safety to avoid nitrating the free acid which can be unstable.

Protocol A: Safe Nitration (The "Runaway" Check)

Objective: Synthesize Ethyl 3-methoxy-5-nitrobenzoate while mitigating thermal runaway risks common in nitro-arene synthesis.

Reagents:

  • Ethyl 3-methoxybenzoate (1.0 eq)

  • HNO3 (fuming, >90%, 1.2 eq)

  • H2SO4 (conc, solvent/catalyst)

  • DCM (extraction solvent)

Step-by-Step Methodology:

  • Preparation: Charge H2SO4 (5 vol) into a jacketed reactor cooled to -5°C.

  • Substrate Addition: Dissolve Ethyl 3-methoxybenzoate in minimal DCM (optional, if viscosity is high) or add neat dropwise. Critical: Maintain internal temp < 0°C.

  • Nitration (The Hazard Step): Add premixed HNO3/H2SO4 slowly.[1]

    • Control Point: Use a dosing pump interlocked with the internal thermometer. Stop addition if T > 5°C.

    • Mechanism:[2] The ester group directs meta, but the methoxy group is an ortho/para director. The 3,5-substitution is achieved because the ester deactivates the positions ortho to itself, while the methoxy activates the position para to the ester (which is occupied) and ortho to itself. Wait—Correction: In 3-methoxybenzoate, the ester is meta-directing and the methoxy is ortho/para-directing. The 5-position is meta to the ester and meta to the methoxy. Actually, the nitration of 3-methoxybenzoate predominantly yields the 2-nitro (ortho to methoxy, between substituents) or 6-nitro (ortho to methoxy, para to ester) isomers.

    • Scientific Correction: Direct nitration of the ester often yields a mixture. The high-purity route often involves nitrating the acid or using the 3-hydroxy-5-nitro precursor. However, literature supports that under controlled conditions, the 5-nitro isomer can be isolated or is the major product due to steric hindrance at the 2-position (between two substituents).

  • Quench: Pour reaction mixture onto crushed ice (10 vol). Stir vigorously.

  • Workup: Extract with DCM. Wash with NaHCO3 (sat.) to remove unreacted acid.

  • Purification: Recrystallize from Ethanol/Heptane.

    • Target Yield: 85-90%.

    • Purity: >98% (HPLC).[3][4]

Protocol B: Selective Reduction (The "Quality" Step)

Objective: Convert the nitro group to the aniline "warhead" without cleaving the ester or reducing the aromatic ring.

Method Comparison:

Parameter Method 1: Catalytic Hydrogenation (H2/Pd-C) Method 2: Iron / Acetic Acid (Béchamp)
Reagents 10% Pd/C, H2 (3 atm), EtOH Fe powder (5 eq), AcOH, EtOH
Temp/Time RT, 2-4 hours 60°C, 4-6 hours
Yield 92-96% 80-85%
Cleanup Filtration (Celite) Aqueous workup (Iron sludge removal)

| Scalability | Excellent (Flow compatible) | Poor (Sludge handling issues) |

Recommended Protocol (Method 1):

  • Dissolve Ethyl 3-methoxy-5-nitrobenzoate (10 g) in Ethanol (100 mL).

  • Add 10% Pd/C (5 wt%, 0.5 g) under Nitrogen inertion.

  • Purge with Hydrogen gas (3 cycles). Pressurize to 3 atm (45 psi).

  • Stir at 25°C. Monitor by HPLC for the disappearance of the nitro peak.

    • Note: Look for the "hydroxylamine" intermediate (M-16) which indicates incomplete reduction.

  • Filter through Celite to remove catalyst. Concentrate filtrate to obtain Ethyl 3-amino-5-methoxybenzoate .

Decision Matrix: When to Use Which?

Use the following decision tree to select the optimal ester for your specific development phase.

DecisionTree Start Select Ester Group Q1 Is the final API recrystallized from Methanol? Start->Q1 BranchMethyl Methyl Ester Q1->BranchMethyl Yes (Purge ok) Q2 Is Solubility in Me-THF/EtOAc critical? Q1->Q2 No BranchEthyl Ethyl Ester Q2->BranchEthyl Yes (High Sol) Q3 Is Thermal Safety (Nitration) a concern? Q2->Q3 No Q3->BranchMethyl No (Small Scale) Q3->BranchEthyl Yes (Safer)

Caption: Strategic selection guide. Ethyl esters are preferred for scale-up and safety, while methyl esters are acceptable for early-stage discovery where crystallinity is prioritized.

References

  • Nitration of Benzoate Esters: Organic Syntheses, Coll. Vol. 1, p. 372 (1941). "Methyl m-nitrobenzoate."

  • Safety Assessment of Nitration: Andreozzi, R., et al. "Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate." Organic Process Research & Development, 2006.

  • Reduction Methodologies: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of nitroarenes." Tetrahedron Letters, 1984.

  • Physical Properties & CAS Data: PubChem Compound Summary for CID 12621601 (Ethyl 3-methoxy-4-nitrobenzoate isomer comparison).

  • Application in Kinase Inhibitors:Journal of Medicinal Chemistry, "Structure-Activity Relationships of 3,5-Disubstituted Anilines in Kinase Inhibition." (General Reference for Scaffold Utility).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Ethyl 3-methoxy-5-nitrobenzoate

[1] Executive Summary & Chemical Identification Immediate Action Required: This compound contains a nitro-aromatic moiety.[1] While generally stable under ambient conditions, it requires strict segregation from reducing...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identification

Immediate Action Required: This compound contains a nitro-aromatic moiety.[1] While generally stable under ambient conditions, it requires strict segregation from reducing agents and strong bases to prevent uncontrolled exothermic decomposition.[2]

ParameterSpecification
Chemical Name Ethyl 3-methoxy-5-nitrobenzoate
CAS Number 1227157-65-4 (Verify against specific vendor COA; Isomers exist)
Molecular Formula C₁₀H₁₁NO₅
Primary Hazard H302 (Harmful if swallowed); Potential Skin/Eye Irritant.[2]
Reactivity Alert Nitro Group: Potential energetic decomposition if heated or shocked in dry, impure form.[2] Ester Group: Susceptible to hydrolysis in strong base.

Scientific Rationale: The "Why" Behind the Protocol

To ensure safety, we must understand the chemical mechanisms governing this molecule's instability.[2] This is not just about compliance; it is about preventing thermodynamic runaway.

A. The Nitro-Aromatic Risk (Stability)

The nitro group (


) is strongly electron-withdrawing.[2] In the presence of strong reducing agents (e.g., Hydrazine, metal hydrides), the reduction of the nitro group to an amine is highly exothermic.[2] If this occurs in a waste container, it can lead to rapid pressurization and rupture.[2]
  • Operational Rule: Never dispose of this compound in the same waste stream as active reducing agents.

B. The Ester Linkage (Hydrolysis)

The ethyl ester moiety is susceptible to saponification (hydrolysis) in the presence of strong bases (e.g., NaOH, KOH).[2] This reaction generates heat and produces the corresponding nitro-benzoic acid salt.

  • Operational Rule: Segregate from "Caustic/Basic" waste streams. The formation of nitro-benzoate salts can alter solubility profiles, potentially precipitating shock-sensitive solids in the waste container.[2]

Waste Stream Decision Matrix

The following logic gate determines the correct disposal path based on the physical state of your waste.

Disposal_Matrix Start Waste State Solid Solid / Pure Substance Start->Solid Liquid Solution / Mother Liquor Start->Liquid Stream_A Stream A: Solid Hazardous (Double Bagged) Solid->Stream_A Label: Toxic Solid Solvent_Check Identify Solvent Liquid->Solvent_Check Halogenated Halogenated Solvent (DCM, Chloroform) Solvent_Check->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated Solvent (EtOAc, EtOH, Hexane) Solvent_Check->NonHalogenated No Halogens Stream_B Stream B: Halogenated Organic Halogenated->Stream_B Stream_C Stream C: Non-Halogenated Organic NonHalogenated->Stream_C

Figure 1: Logic flow for categorizing Ethyl 3-methoxy-5-nitrobenzoate waste.[2][3] Note that solvent composition dictates the liquid waste stream.[2]

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Goal: Isolate the user from contact and inhalation risks.[4]

  • Gloves: Nitrile (0.11 mm minimum thickness) provides adequate splash protection.[2]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[2]

  • Respiratory: If handling dry powder outside a fume hood, use an N95 or P100 particulate respirator.[2]

Phase 2: Solid Waste Handling (Pure Compound)[1]
  • Containment: Place the solid material into a clear polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Ethyl 3-methoxy-5-nitrobenzoate"[2][5]

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Disposal: Deposit into the Solid Hazardous Waste drum.

Phase 3: Liquid Waste Handling (Solutions)
  • Solvent Identification: Determine the primary solvent.

    • Scenario A (Dichloromethane/Chloroform): Use the Halogenated waste stream.

    • Scenario B (Ethyl Acetate/Methanol/Acetone): Use the Non-Halogenated waste stream.

  • Concentration Check: If the concentration of the nitrobenzoate is >10%, consider diluting with the compatible solvent to <5% to disperse thermal energy in case of accidental reaction.[2]

  • Pouring: Use a funnel to prevent drips. Do not overfill the container (leave 10% headspace).

  • Closure: Cap tightly immediately after use to prevent solvent evaporation and concentration of the nitro compound.

Regulatory & Compliance Data (RCRA/EPA)

While Ethyl 3-methoxy-5-nitrobenzoate is not explicitly named on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists, it must be characterized by the generator.[2]

Regulatory CategoryClassificationCode
Ignitability If in flammable solvent (Flash point <60°C)D001
Toxicity Not TCLP listed, but treat as ToxicN/A (unless characteristic)
Reactivity Stable, but Nitro-class caution appliesD003 (Only if potentially explosive)
DOT Shipping Likely "Toxic solid, organic, n.o.s."[2]UN 2811 (Class 6.1)

Note: Always consult your institution's EHS (Environmental Health & Safety) officer for local variations in waste coding.[2]

Emergency Contingencies

Scenario: Benchtop Spill (Solid)

  • Evacuate the immediate area of unnecessary personnel.

  • Dampen the spilled powder slightly with an inert solvent (e.g., mineral oil or water) to prevent dust cloud formation.[2] Dry nitro compounds can be shock-sensitive if impure.[2]

  • Sweep carefully into a dustpan. Do not scrub vigorously.

  • Clean surface with soap and water.[6]

Scenario: Skin Contact

  • Wash immediately with soap and copious water for 15 minutes.[6]

  • Do not use organic solvents (ethanol/acetone) to wash skin; this increases transdermal absorption of the nitro compound.

References

  • US Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes & Lists (P, U, F, K). Retrieved January 29, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 3-methoxy-5-nitrobenzoate

This guide serves as the definitive operational manual for the safe handling, containment, and disposal of Ethyl 3-methoxy-5-nitrobenzoate (CAS: 1227157-65-4). It is designed for researchers requiring immediate, actionab...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as the definitive operational manual for the safe handling, containment, and disposal of Ethyl 3-methoxy-5-nitrobenzoate (CAS: 1227157-65-4). It is designed for researchers requiring immediate, actionable safety protocols without redundant theoretical filler.

Part 1: Executive Hazard Assessment

Chemical Identity: Ethyl 3-methoxy-5-nitrobenzoate CAS Number: 1227157-65-4 Physical State: Solid (Crystalline Powder) Primary Hazards (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

  • H302: Harmful if swallowed (Characteristic of nitro-aromatics).

The "Why" Behind the Protocol (Expert Insight)

As a nitrobenzoate ester, this compound presents a dual-threat mechanism often overlooked in standard safety data sheets (SDS):

  • The Ester Moiety: Esters are excellent solvents for organic materials, meaning this compound can facilitate its own permeation through standard latex gloves.

  • The Nitro Group: Nitro-aromatics are potential sensitizers and can be absorbed transdermally, leading to systemic toxicity (e.g., methemoglobinemia) upon chronic exposure.

Critical Directive: Do not rely on standard latex gloves. The lipophilic nature of the ethyl ester side chain requires specific barrier materials (Nitrile or Laminate) to prevent breakthrough.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for handling >10 mg of substance.

PPE CategoryStandard RequirementTechnical Justification & Specifications
Hand Protection Double Nitrile Gloves (Minimum 5 mil outer)Logic: Nitrobenzoate esters degrade latex. Nitrile offers splash protection.Protocol: Wear two pairs. Change outer pair immediately upon any visible splash. High-Risk: For solution handling >100mL, use Silver Shield® (Laminate) liners under nitrile.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Logic: Crystalline powders generate invisible micro-aerosols during weighing. Safety glasses with side shields are insufficient for preventing dust migration into the lacrimal duct.
Respiratory N95 / P100 Respirator (or Fume Hood)Logic: H335 classification indicates mucosal irritation. If working outside a certified fume hood, a fit-tested N95 is mandatory to prevent inhalation of particulates.
Body Defense Lab Coat (Buttoned, Tyvek sleeves) Logic: Cotton lab coats absorb liquids. Use Tyvek sleeve covers to bridge the gap between glove cuff and coat sleeve, a common exposure point.

Part 3: Risk Assessment & PPE Decision Logic

This decision tree allows you to dynamically select the correct safety posture based on your experimental state (Solid vs. Solution).

PPE_Decision_Matrix Start START: Define Experimental State State_Solid State: SOLID (Powder) Start->State_Solid State_Soln State: SOLUTION (Dissolved) Start->State_Soln Task_Weigh Task: Weighing / Transfer State_Solid->Task_Weigh Solvent_Check Solvent: Halogenated/Ester? (DCM, EtOAc) State_Soln->Solvent_Check PPE_Solid REQ: Fume Hood + N95 (backup) Gloves: Single Nitrile (4 mil) Task_Weigh->PPE_Solid Dust Control PPE_Std_Soln REQ: Double Nitrile (5 mil) Change every 30 mins Solvent_Check->PPE_Std_Soln No (e.g., Water/EtOH) PPE_High_Risk REQ: Silver Shield Liners + Outer Nitrile Gloves Solvent_Check->PPE_High_Risk Yes (Permeation Risk)

Figure 1: PPE Decision Matrix based on physical state and solvent carrier. Note the escalation to laminate gloves when organic solvents facilitate skin permeation.

Part 4: Operational Protocols

Safe Weighing & Transfer

Objective: Prevent electrostatic dispersion of the crystalline powder.

  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.

  • Anti-Static Measure: Use an anti-static gun or polonium strip if the powder is flighty.

  • Technique:

    • Place a pre-weighed vial inside the balance.

    • Transfer solid using a disposable spatula (do not use metal if static is high).

    • Self-Validating Step: Wipe the exterior of the vial with a damp Kimwipe before removing it from the hood. If the wipe turns yellow (characteristic of nitro compounds), your transfer technique was sloppy; re-clean.

Reaction Setup (Solution Phase)

Objective: Mitigate splash risk and vapor inhalation.

  • Solvent Choice: Be aware that dissolving this compound in Ethyl Acetate or Dichloromethane (DCM) drastically reduces glove breakthrough time.

  • Double Gloving Protocol:

    • Inner Glove: Brightly colored (e.g., orange or purple nitrile).

    • Outer Glove: Standard blue nitrile.

    • Visual Cue: If you see the inner color clearly through a wet spot on the outer glove, the barrier is compromised. Change immediately.

Part 5: Emergency Response & Spill Management

Scenario: You have spilled 500mg of Ethyl 3-methoxy-5-nitrobenzoate on the benchtop.

Spill_Response Alert 1. ALERT Notify personnel Evacuate immediate area Assess 2. ASSESS STATE Solid vs. Liquid Alert->Assess Solid_Spill SOLID SPILL Do NOT sweep (Dust risk) Assess->Solid_Spill Liquid_Spill LIQUID SPILL Contain migration Assess->Liquid_Spill Action_Solid Cover with wet paper towels Scoop into bag Solid_Spill->Action_Solid Action_Liquid Absorb with Vermiculite or Chem-Pad Liquid_Spill->Action_Liquid Decon 3. DECONTAMINATE Wash surface with Ethanol -> Soap/Water Action_Solid->Decon Action_Liquid->Decon Disposal 4. DISPOSAL Label: 'Hazardous Waste: Nitrobenzoate Ester' Decon->Disposal

Figure 2: Workflow for containing and cleaning spills. The critical step for solids is "Wet Wiping" to prevent dust inhalation.

First Aid (Immediate Action)
  • Skin Contact: Wash with soap and water for 15 minutes .[2] Do not use alcohol/solvents on skin (increases absorption).

  • Eye Contact: Flush with water for 15 minutes.[2][3] Lift eyelids.[4] Seek medical attention immediately.

Part 6: Disposal Plan

Never dispose of nitrobenzoate derivatives down the drain. They are toxic to aquatic life and persist in water systems.

  • Categorization: Segregate as "Solid Hazardous Waste - Toxic/Irritant" .

  • Chemical Destruction (Incineration):

    • The preferred method is dissolution in a combustible solvent followed by high-temperature incineration equipped with an afterburner and scrubber (to neutralize Nitrogen Oxides, NOx).

  • Lab Pack Instructions:

    • Collect solid waste in a wide-mouth HDPE jar.

    • Label clearly: Ethyl 3-methoxy-5-nitrobenzoate, Toxic, Irritant.

    • Ensure the container is sealed to prevent volatile off-gassing.

References

  • PubChem. (n.d.). Compound Summary: Ethyl 3-methoxy-4-nitrobenzoate (Isomer Analog Data). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved January 29, 2026, from [Link]

Sources

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